Littorine
Description
Structure
3D Structure
Properties
CAS No. |
21956-47-8 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |
InChI Key |
FNRXUEYLFZLOEZ-LGGPCSOHSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Littorine; (R)-(-)-Littorine; |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of littorine
An In-depth Technical Guide to the Chemical Structure of Littorine (B1216117) for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a naturally occurring tropane (B1204802) alkaloid found in a variety of plant species, including those of the Datura and Atropa genera.[1][2][3][4] As a key intermediate in the biosynthesis of other pharmacologically significant alkaloids such as hyoscyamine (B1674123) and scopolamine, this compound is of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and biosynthetic pathway. Detailed experimental methodologies for its isolation and analysis are also presented, along with a summary of its quantitative data.
Chemical Structure and Nomenclature
This compound is an ester of tropine (B42219) and (R)-(-)-3-phenyl-lactic acid. The core of its structure is the 8-methyl-8-azabicyclo[3.2.1]octane ring system, characteristic of tropane alkaloids.
-
IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate[5]
-
CAS Number: 21956-47-8
-
Molecular Formula: C₁₇H₂₃NO₃
-
SMILES: CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)--INVALID-LINK--O
The stereochemistry of this compound is a critical aspect of its chemical identity. The molecule possesses specific stereocenters that define its three-dimensional structure and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 289.37 g/mol | |
| Melting Point | 80 °C | |
| Appearance | Solid powder | |
| Exact Mass | 289.1678 | |
| Elemental Analysis | C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59% |
Biosynthesis of this compound
This compound plays a crucial role as an intermediate in the biosynthesis of other tropane alkaloids. The biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. This acid then forms an ester with tropine, which is derived from L-ornithine, to yield this compound. Subsequently, this compound can undergo rearrangement to form hyoscyamine.
Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine.
Experimental Protocols
Isolation of this compound from Plant Material
The following is a general protocol for the isolation of this compound from plant sources such as Datura stramonium.
Materials:
-
Dried and powdered plant material (e.g., roots)
-
Hydrochloric acid (1 M)
-
Ammonia (B1221849) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., dichloromethane/methanol mixtures)
Procedure:
-
Extraction: Macerate the powdered plant material in methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction: Dissolve the crude extract in 1 M hydrochloric acid and filter. Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Basify the aqueous layer with ammonia solution to a pH of 9-10.
-
Solvent Partitioning: Extract the basified aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Chromatographic Purification: Subject the crude alkaloid fraction to column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol. Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Crystallization: Combine the fractions containing this compound and evaporate the solvent. Recrystallize the residue from an appropriate solvent system to obtain pure this compound.
Analytical Methods
The identification and quantification of this compound can be performed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is typically performed using a UV detector at a wavelength of approximately 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): this compound can be analyzed by GC-MS after derivatization to increase its volatility. This technique provides information on both the retention time and the mass spectrum of the compound, allowing for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure and stereochemistry.
Biological Significance and Applications
This compound's primary significance lies in its role as a biosynthetic precursor to other tropane alkaloids with established pharmacological activities. Research into the biosynthesis of these alkaloids is crucial for developing biotechnological production methods. Furthermore, understanding the structure and reactivity of this compound can inform the design and synthesis of novel therapeutic agents that may interact with cholinergic pathways. Its applications in research are primarily focused on studies of cognitive enhancement and neurodegenerative diseases.
References
The Littorine Biosynthesis Pathway in Solanaceae: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the littorine (B1216117) biosynthesis pathway, a critical segment of the tropane (B1204802) alkaloid biosynthetic route in the Solanaceae family. Tropane alkaloids, including the pharmaceutically important compounds hyoscyamine (B1674123) and scopolamine, have a long history in medicine. This compound serves as a key intermediate in their formation. This document details the core enzymatic steps leading to this compound synthesis, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and experimental workflows. This guide is intended to be a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.
Introduction
The Solanaceae family, which includes plants such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Datura stramonium, is a rich source of tropane alkaloids.[1][2] These secondary metabolites are characterized by a bicyclic tropane ring structure and exhibit a range of pharmacological activities, most notably as anticholinergic agents.[3] The biosynthesis of the medicinally significant tropane alkaloids, hyoscyamine and scopolamine, proceeds through a multi-step pathway primarily occurring in the roots of these plants.[4] A pivotal intermediate in this pathway is this compound, the ester of tropine (B42219) and phenyllactic acid.[5] The elucidation of the this compound biosynthesis pathway has been a significant area of research, revealing a unique set of enzymatic reactions that are distinct from other acyltransferase-mediated pathways.
This guide focuses on the core pathway of this compound biosynthesis, detailing the key enzymes, their substrates, and products. It also provides practical, in-depth experimental protocols for researchers studying this pathway, from metabolite extraction and analysis to gene expression and enzyme characterization.
The Core this compound Biosynthesis Pathway
The formation of this compound from its primary metabolic precursors involves a series of enzymatic reactions that can be broadly divided into two branches: the formation of the tropane moiety (tropine) and the synthesis of the acyl donor (phenyllactic acid), followed by their condensation.
Biosynthesis of the Tropane Moiety: From Putrescine to Tropine
The tropane ring of this compound is derived from the amino acid L-ornithine or L-arginine via the intermediate putrescine. The key steps leading to tropine are:
-
N-methylation of Putrescine: Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, forming N-methylputrescine. This is a critical regulatory point in the pathway.
-
Oxidation of N-methylputrescine: The enzyme N-methylputrescine oxidase (MPO) oxidizes N-methylputrescine to 4-methylaminobutanal.
-
Cyclization and Tropinone (B130398) Formation: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is then converted to tropinone through a series of reactions catalyzed by a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme, CYP82M3.
-
Reduction of Tropinone to Tropine: Tropinone is stereospecifically reduced to tropine by tropinone reductase I (TRI). Another reductase, tropinone reductase II (TRII), produces pseudotropine, which is not a precursor for this compound.
Biosynthesis of the Acyl Donor: From Phenylalanine to Phenyllactylglucose
The phenyllactic acid moiety of this compound is derived from the aromatic amino acid L-phenylalanine. The steps are as follows:
-
Transamination of Phenylalanine: An aromatic amino acid aminotransferase (ArAT4) catalyzes the conversion of L-phenylalanine to phenylpyruvic acid.
-
Reduction of Phenylpyruvic acid: Phenylpyruvic acid reductase (PPAR) reduces phenylpyruvic acid to phenyllactate.
-
Glycosylation of Phenyllactate: A key step in activating phenyllactate for esterification is its glycosylation. Phenyllactate UDP-glycosyltransferase (UGT1) utilizes UDP-glucose to convert phenyllactate into phenyllactylglucose. This activated intermediate serves as the acyl donor for this compound synthase.
Condensation to Form this compound
The final step in this compound biosynthesis is the esterification of tropine with the activated phenyllactyl group:
-
This compound Synthase Activity: this compound synthase (LS), a member of the serine carboxypeptidase-like (SCPL) acyltransferase family, catalyzes the transfer of the phenyllactyl group from phenyllactylglucose to tropine, forming this compound and releasing glucose.
The overall biosynthetic pathway to this compound is depicted in the following diagram:
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the regulation and potential for metabolic engineering of the this compound biosynthesis pathway. While comprehensive kinetic data for all enzymes is not yet available in the literature, this section summarizes the known quantitative information.
Table 1: Enzyme Kinetic Parameters for Tropinone Reductase I (TRI) from various Solanaceae species.
| Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| M. caulescens | Tropinone | 0.09 ± 0.01 | 5.53 ± 0.21 | 61.46 ± 5.76 |
| A. belladonna | Tropinone | 0.12 ± 0.02 | 4.21 ± 0.15 | 35.08 ± 4.21 |
| B. arborea | Tropinone | 0.15 ± 0.03 | 3.89 ± 0.28 | 25.93 ± 3.12 |
Note: Attempts to determine the kinetic parameters for this compound synthase have been challenging due to the difficulty in synthesizing sufficient quantities of its substrate, phenyllactylglucose. Kinetic data for phenyllactate UDP-glycosyltransferase (UGT1) with its native substrates are not yet reported in the literature.
Table 2: Tropane Alkaloid Content in Atropa belladonna.
| Plant Part | Hyoscyamine (mg/g DW) | Anisodamine (mg/g DW) | Scopolamine (mg/g DW) |
| Roots | 0.53 | 0.50 | 0.27 |
| Leaves | 0.92 | 0.09 | 0.32 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Extraction and Quantification of Tropane Alkaloids
This protocol describes a general method for the extraction and quantification of tropane alkaloids, including this compound, from plant tissues using HPLC-MS/MS.
Materials:
-
Plant tissue (e.g., roots of A. belladonna)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 80% methanol with 0.1% formic acid
-
Microcentrifuge tubes
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
-
HPLC-MS/MS system
-
Analytical standards for this compound, hyoscyamine, scopolamine, etc.
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 50-100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of extraction buffer to the tube.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a water bath sonicator.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Cleanup:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Inject the filtered extract onto an HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to separate the alkaloids of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Select specific precursor-product ion transitions for each target alkaloid.
-
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of analytical standards.
-
Quantify the concentration of each alkaloid in the samples by comparing their peak areas to the standard curve.
-
Gene Expression Analysis by qRT-PCR
This protocol details the steps for measuring the transcript levels of key biosynthetic genes (e.g., UGT1, LS) using quantitative real-time PCR.
Materials:
-
Plant tissue (e.g., roots)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Agarose (B213101) gel electrophoresis system
-
cDNA synthesis kit
-
Gene-specific primers for target and reference genes
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from finely ground plant tissue using a commercial kit or a standard protocol (e.g., TRIzol).
-
Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
-
RNA Quality and Quantity:
-
Determine RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of distinct 28S and 18S ribosomal RNA bands indicates intact RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design primers specific to your target genes (UGT1, LS) and a stable reference gene (e.g., Actin, EF1α).
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Run the reaction on a qRT-PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end to confirm the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the reference gene and a control sample.
-
Heterologous Expression and Purification of Recombinant Enzymes
This protocol describes the expression of biosynthetic enzymes (e.g., UGT1, LS) in E. coli for subsequent in vitro characterization.
Materials:
-
Expression vector (e.g., pET vector with a His-tag)
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE system
Procedure:
-
Cloning:
-
Clone the coding sequence of the target enzyme into an expression vector.
-
-
Transformation:
-
Transform the expression construct into competent E. coli cells.
-
Plate on selective LB agar plates and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Lyse the cells by sonication.
-
Centrifuge to pellet cell debris.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
In Vitro Enzyme Assays
4.4.1. Phenyllactate UDP-glycosyltransferase (UGT1) Assay
This assay measures the activity of UGT1 by detecting the formation of UDP, a product of the glycosylation reaction.
Materials:
-
Purified recombinant UGT1 enzyme
-
Phenyllactate
-
UDP-glucose
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection kit
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the assay buffer, phenyllactate (substrate), and purified UGT1 enzyme.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
-
UDP Detection:
-
Stop the reaction according to the UDP detection kit manufacturer's instructions (e.g., by adding a reagent that halts enzymatic activity).
-
Add the UDP detection reagent, which contains enzymes that convert UDP to ATP, which in turn is used in a luciferase reaction to produce light.
-
Incubate as recommended by the kit.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
The amount of light produced is proportional to the amount of UDP formed, and thus to the UGT1 activity.
-
-
Kinetic Analysis:
-
To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
4.4.2. This compound Synthase (LS) Assay
This assay measures the formation of this compound from tropine and phenyllactylglucose.
Materials:
-
Purified recombinant LS enzyme
-
Tropine
-
Phenyllactylglucose (requires enzymatic or chemical synthesis)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., methanol)
-
HPLC-MS/MS system
Procedure:
-
Substrate Preparation:
-
Phenyllactylglucose can be synthesized in situ by including purified UGT1, phenyllactate, and UDP-glucose in the reaction mixture, or it can be synthesized and purified separately.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, tropine, phenyllactylglucose, and purified LS enzyme.
-
Incubate at the optimal temperature for a defined period.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).
-
Centrifuge to pellet any precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by HPLC-MS/MS to detect and quantify the formation of this compound, as described in section 4.1.
-
-
Kinetic Analysis:
-
Determine kinetic parameters by varying the concentration of one substrate while keeping the other constant and measuring the initial rate of this compound formation.
-
Conclusion
The elucidation of the this compound biosynthesis pathway in Solanaceae has provided significant insights into the complex biochemistry of tropane alkaloid formation. The identification of the key enzymes, phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS), has filled a critical gap in our understanding of this important metabolic route. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the regulation of this pathway, characterize the enzymes involved, and explore opportunities for metabolic engineering to enhance the production of valuable tropane alkaloids. While quantitative kinetic data for the core enzymes remains a key area for future research, the methodologies presented here will facilitate these and other future investigations into the fascinating world of plant secondary metabolism.
References
- 1. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 2. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multiple independent losses of the biosynthetic pathway for two tropane alkaloids in the Solanaceae family - PMC [pmc.ncbi.nlm.nih.gov]
Littorine Alkaloid: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid that serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant anticholinergic drugs, hyoscyamine (B1674123) and scopolamine. As the direct precursor to hyoscyamine, the study of this compound's natural sources, biosynthesis, and extraction is paramount for the metabolic engineering of high-yield medicinal plants and the development of novel synthetic biology platforms for drug production. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its origins in the plant kingdom, the enzymatic pathways governing its formation, and the experimental methodologies for its isolation and characterization.
Primary Natural Sources of this compound
This compound is predominantly found in plants belonging to the Solanaceae (nightshade) family, a group renowned for its production of a diverse array of tropane alkaloids. The biosynthesis of these alkaloids, including this compound, primarily occurs in the root tissues, from where they are transported to aerial parts of the plant. Key plant species that serve as natural sources of this compound include:
-
Atropa belladonna (Deadly Nightshade): This plant is a well-established commercial source for tropane alkaloids. Hairy root cultures of Atropa belladonna have been shown to produce significant levels of these compounds, including this compound.[1]
-
Datura species: Various species within the Datura genus, such as Datura stramonium (Jimsonweed) and Datura innoxia, are known producers of this compound.[2] Hairy root cultures of Datura innoxia have been extensively used as a model system to study the kinetics of this compound biosynthesis and its subsequent conversion to hyoscyamine.[3][4]
-
Hyoscyamus niger (Henbane): This species is another member of the Solanaceae family that synthesizes this compound as part of its tropane alkaloid biosynthetic pathway.
-
Scopolia species: Plants of the Scopolia genus also contribute to the natural sources of this compound.
Quantitative Data on this compound and Related Alkaloids
Quantitative analysis of this compound in plant tissues can be challenging due to its transient nature as an intermediate. It is often found in lower concentrations compared to the end-product alkaloids, hyoscyamine and scopolamine. The following table summarizes available quantitative data for this compound and related tropane alkaloids in relevant plant systems.
| Plant Species/Culture | Plant Part/Culture Condition | Compound | Concentration/Rate of Biosynthesis | Reference |
| Datura innoxia | Hairy Root Cultures | This compound | Apparent rate of formation: 1.8 µmol ¹³C·flask⁻¹·d⁻¹ | [3] |
| Datura innoxia | Hairy Root Cultures | Hyoscyamine | Apparent rate of formation: 0.9 µmol ¹³C·flask⁻¹·d⁻¹ | |
| Atropa belladonna | Hairy Root Cultures | Scopolamine | Up to 1.59 mg/g dry weight in bioreactor culture | |
| Atropa belladonna | Hairy Root Cultures | Total Alkaloids | 1.1 mg/g to 8 mg/g dry weight |
Biosynthesis of this compound
The biosynthesis of this compound is a key step in the tropane alkaloid pathway. It involves the esterification of tropine (B42219) (a tropane ring derivative) and phenyllactic acid. The elucidation of this pathway has been a significant focus of research, leading to the identification of the key enzymes involved.
The biosynthetic pathway can be summarized as follows:
-
Formation of Tropine: The tropane ring system is synthesized from amino acids, primarily ornithine and arginine.
-
Formation of Phenyllactic Acid: The amino acid phenylalanine is converted to phenyllactic acid.
-
Esterification: Tropine and phenyllactic acid are esterified to form this compound. This reaction is catalyzed by a this compound synthase.
-
Conversion to Hyoscyamine: this compound is then rearranged to form hyoscyamine aldehyde by the enzyme this compound mutase (a cytochrome P450 enzyme), which is subsequently reduced to hyoscyamine.
Experimental Protocols
General Protocol for Extraction of Tropane Alkaloids (including this compound) from Plant Material
This protocol outlines a general acid-base extraction method suitable for the isolation of tropane alkaloids from dried plant material, such as roots.
Materials:
-
Dried and powdered plant material (e.g., Atropa belladonna roots)
-
1 M Sulfuric acid (H₂SO₄)
-
25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Maceration: Weigh a known amount of the dried, powdered plant material and place it in a flask. Add methanol to cover the material and allow it to macerate for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the methanolic extract through filter paper to remove the solid plant debris.
-
Acidification: Evaporate the methanol from the filtrate using a rotary evaporator. Resuspend the resulting aqueous extract in 1 M H₂SO₄. This step protonates the alkaloids, making them soluble in the aqueous phase.
-
Defatting: Transfer the acidic aqueous solution to a separatory funnel and wash it with dichloromethane or chloroform to remove non-polar impurities. Discard the organic layer.
-
Basification: Carefully add 25% NH₄OH to the aqueous phase until the pH is between 9 and 10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform in the separatory funnel. The alkaloids will partition into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
Analytical Methods for Identification and Quantification
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound and other tropane alkaloids.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for tropane alkaloids. Diode-array detection (DAD) can provide spectral information for peak identification.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound standard.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile compounds, and it can be used for the analysis of tropane alkaloids after derivatization or for their direct analysis if they are sufficiently volatile.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Split or splitless injection can be used depending on the concentration of the analytes.
-
Mass Spectrometry: Electron ionization (EI) is commonly used for fragmentation, and the resulting mass spectrum can be compared to spectral libraries for compound identification. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable technique for the structural elucidation of isolated compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound, allowing for its unambiguous identification.
Conclusion
This compound stands as a pivotal molecule in the biosynthesis of essential tropane alkaloid-based pharmaceuticals. A thorough understanding of its natural distribution, the intricacies of its biosynthetic pathway, and robust methods for its extraction and analysis are crucial for advancing research in phytochemistry and drug development. The information presented in this guide serves as a comprehensive resource for scientists and researchers aiming to explore the potential of this compound, whether for enhancing its production in natural systems through metabolic engineering or for its utilization in synthetic biology applications to create novel therapeutic agents. Further research focusing on the quantitative analysis of this compound across a wider range of Solanaceae species and the optimization of extraction protocols to maximize its yield will be invaluable to the field.
References
physical and chemical properties of littorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a naturally occurring tropane (B1204802) alkaloid found in various plants of the Solanaceae family, including species of Datura and Atropa belladonna. It is a significant biosynthetic precursor to the pharmacologically important alkaloids hyoscyamine (B1674123) and scopolamine. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, purification, and characterization, and a discussion of its known role in biological signaling pathways.
Physical and Chemical Properties
This compound is a white, crystalline solid. Its chemical structure consists of a tropine (B42219) base esterified with (R)-phenyllactic acid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₃ | [1][2] |
| Molecular Weight | 289.37 g/mol | [1][2] |
| Melting Point | 80 °C | [3] |
| Boiling Point | Data not available | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in DMSO. This compound hydrochloride is slightly soluble in water and methanol (B129727). | |
| pKa | Data not available | |
| CAS Number | 21956-47-8 | |
| IUPAC Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (2R)-2-hydroxy-3-phenylpropanoate |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source(s) |
| ¹³C NMR | Chemical shifts observed at 173.2 ppm (C-1') and in the aromatic region (120-140 ppm). | |
| Mass Spectrometry | Exact Mass: 289.1678 |
Experimental Protocols
Extraction and Purification of this compound from Datura Species
This protocol is a general method for the extraction of tropane alkaloids from Datura plant material and can be adapted for the specific isolation of this compound.
Materials:
-
Dried and powdered Datura plant material (e.g., leaves, seeds)
-
Methanol
-
25% Ammonia (B1221849) solution
-
1N Sulfuric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., chloroform:methanol gradient)
-
Rotary evaporator
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Extraction: Macerate 100 g of dried, powdered plant material in a 1 L mixture of chloroform, methanol, and 25% ammonia solution (15:15:1 v/v/v) for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture and wash the plant residue with the same solvent system. Combine the filtrates.
-
Acid-Base Extraction: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of 1N sulfuric acid. Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds.
-
Basification and Re-extraction: Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution. Extract the alkaloids with 3 x 50 mL of chloroform.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract.
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:ammonia - 85:14:1) and visualizing with Dragendorff's reagent.
-
Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This method can be used for the quantification of this compound in plant extracts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water).
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Nuclear Magnetic Resonance (NMR) Characterization of this compound
NMR spectroscopy is used to confirm the structure of the isolated this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity between protons and carbons and confirm the structure.
-
-
Data Analysis: Process the NMR data and compare the chemical shifts and coupling constants with published data for this compound to confirm its identity.
Signaling Pathways
The primary and well-established signaling pathway involving this compound is its role as a key intermediate in the biosynthesis of hyoscyamine.
Biosynthesis of Hyoscyamine from this compound
This compound undergoes an intramolecular rearrangement to form hyoscyamine. This conversion is catalyzed by the cytochrome P450 enzyme, CYP80F1, also known as this compound mutase/monooxygenase. The process involves an oxidation and rearrangement of the phenyllactic acid moiety of this compound to the tropic acid moiety of hyoscyamine.
Caption: Biosynthesis of hyoscyamine from this compound.
Experimental Workflow for Studying this compound's Role in Hyoscyamine Biosynthesis
The following workflow outlines a typical experimental approach to investigate the conversion of this compound to hyoscyamine in a plant system, such as hairy root cultures of Datura stramonium.
Caption: Workflow for tracing this compound's conversion.
Conclusion
This compound stands as a crucial molecule in the biosynthesis of tropane alkaloids with significant medicinal applications. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols for its study. Further research into the specific pharmacological activities of this compound itself, beyond its role as a precursor, may reveal new therapeutic potentials.
References
Unveiling the Bioactive Potential of Littorine: A Technical Guide
An In-depth Examination of "Littorine" in Biological and Pharmacological Research
The term "this compound" presents a notable ambiguity in scientific literature, referring to two distinct chemical entities from vastly different biological origins. This guide aims to elucidate the biological activities associated with both the tropane (B1204802) alkaloid This compound (B1216117), a key intermediate in the biosynthesis of potent anticholinergic drugs, and extracts derived from the marine snail genus Littorina, which have demonstrated promising anti-inflammatory properties. This document will provide a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Section 1: Bioactivity of Extracts from the Marine Snail Littorina
Extracts from the marine gastropod genus Littorina, commonly known as periwinkles, have been investigated for their pharmacological properties. The most significant activity identified to date is anti-inflammatory, with studies also pointing towards potential antimicrobial and cytotoxic activities, areas that warrant further investigation.
Anti-Inflammatory Activity
Research has demonstrated that extracts from Littorina littorea possess anti-inflammatory effects. A key study evaluated the in vivo anti-inflammatory potential of an ethanol (B145695) extract using a carrageenan-induced paw edema model in chicks.[1][2]
The following table summarizes the quantitative data on the anti-inflammatory activity of the Littorina littorea ethanol extract.
| Extract/Compound | Animal Model | Assay | Potency (ED₅₀) | Reference |
| Littorina littorea (Ethanol Extract) | 7-day old chicks | Carrageenan-induced paw edema | 119.80 mg/kg | [1] |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Seven-day-old cockerels are typically used.[3]
-
Grouping: Animals are divided into control and experimental groups.
-
Test Substance Administration: The Littorina littorea extract, dissolved in a suitable vehicle, is administered orally to the experimental groups at various doses. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control, and the vehicle alone is given to the negative control group.[2]
-
Induction of Inflammation: One hour after the administration of the test substance, a 2% solution of carrageenan in saline is injected into the sub-plantar tissue of the right footpad of each chick to induce localized edema.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., hourly for up to 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the negative control group. The ED₅₀ value is then determined by plotting a dose-response curve.
Other Potential Bioactivities
While comprehensive studies on Littorina extracts are limited, research on other marine mollusks suggests potential for antimicrobial and cytotoxic activities. Methanol and chloroform (B151607) extracts from various marine snails have shown inhibitory effects against pathogenic bacteria such as Bacillus subtilis and Escherichia coli. Further investigation into Littorina species for these properties could be a promising area of research.
A general protocol for preparing extracts from marine mollusks for bioactivity screening is as follows:
-
Sample Collection and Preparation: Collect fresh Littorina specimens. The soft tissues are separated from the shells, washed with distilled water, and can be freeze-dried. The dried tissue is then pulverized into a fine powder.
-
Solvent Extraction: The powdered tissue is subjected to cold maceration with a suitable solvent (e.g., ethanol, methanol, or acetone). The mixture is typically stirred for an extended period (e.g., 24-48 hours) at a low temperature.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Storage: The crude extract is stored at a low temperature (e.g., 4°C or -20°C) until further use.
Section 2: The Tropane Alkaloid this compound
This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. It is not a final bioactive product in itself but rather a crucial intermediate in the biosynthesis of the pharmacologically important anticholinergic alkaloids, hyoscyamine (B1674123) and scopolamine.
Role in Biosynthesis and Mechanism of Action
The primary biological significance of this compound lies in its position within the tropane alkaloid biosynthetic pathway. It is formed from the esterification of tropine (B42219) and phenyllactic acid. This compound then undergoes a rearrangement catalyzed by the cytochrome P450 enzyme, this compound mutase/monooxygenase (CYP80F1), to form hyoscyamine aldehyde. This aldehyde is subsequently reduced to hyoscyamine, which can be further converted to scopolamine.
The pharmacological activity of this compound is intrinsically linked to its downstream products, hyoscyamine and scopolamine. These compounds act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors, leading to their well-known anticholinergic effects.
Enzyme Key:
-
ArAT4: Aromatic aminotransferase 4
-
UGT1: Phenyllactate UDP-glycosyltransferase
-
LS: this compound synthase
-
CYP80F1: Cytochrome P450 80F1
-
HDH: Hyoscyamine dehydrogenase
-
H6H: Hyoscyamine 6β-hydroxylase
References
A Technical Guide to the Discovery, Isolation, and Analysis of Littorine from Plant Sources
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid and a key biosynthetic intermediate in the production of the pharmacologically significant anticholinergic agents hyoscyamine (B1674123) and scopolamine.[1][2] As the direct precursor to hyoscyamine, the study of this compound is crucial for understanding and engineering the metabolic pathways of these essential medicines.[3] It is an ester formed from 3α-tropanol (tropine) and (S)-phenyllactic acid. This compound is found naturally in several plants of the Solanaceae (nightshade) family, often co-occurring with its more abundant isomer, hyoscyamine.[2][4] This guide provides an in-depth overview of its discovery, detailed protocols for its extraction and purification from plant material, and methods for its structural elucidation, tailored for researchers in phytochemistry and drug development.
Discovery and Natural Occurrence
This compound was first identified as a significant intermediate in tropane alkaloid biosynthesis in plants like Atropa belladonna (Deadly Nightshade) and Datura species. Its presence was confirmed in hairy root cultures of Atropa belladonna, which are frequently used as a model system for studying tropane alkaloid production due to their stable and high-level synthesis of these compounds. The biosynthesis involves the esterification of tropine (B42219) with phenyllactic acid, a process recently elucidated to involve two key enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS).
Experimental Protocols: Isolation and Purification
The isolation of this compound follows a general methodology for extracting tertiary amine alkaloids from plant matrices. The protocol leverages the differential solubility of the alkaloid in its free base and salt forms, a principle central to the classic Stas-Otto method. The following is a comprehensive, multi-step protocol synthesized from standard phytochemical extraction procedures for tropane alkaloids.
1. Plant Material Preparation and Extraction
-
Objective: To prepare the plant material and perform an exhaustive extraction of total alkaloids.
-
Procedure:
-
Drying and Grinding: Air-dry the plant roots (e.g., Atropa belladonna) to a constant weight and grind them into a fine powder (approx. 40-60 mesh) to maximize the surface area for solvent penetration.
-
Maceration/Soxhlet Extraction:
-
Place 500 g of the powdered root material into a large vessel.
-
Add 2.5 L of methanol (B129727) and stir or agitate at room temperature for 24 hours.
-
Filter the methanolic extract through a Buchner funnel. Repeat the extraction on the remaining plant material (marc) two more times with 1.5 L of methanol each time to ensure exhaustive extraction.
-
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields a viscous, crude extract.
-
2. Acid-Base Liquid-Liquid Partitioning
-
Objective: To separate the protonated alkaloid salts from non-polar and neutral compounds.
-
Procedure:
-
Acidification: Dissolve the crude extract in 500 mL of 0.5 M sulfuric acid (H₂SO₄) or 2 M hydrochloric acid (HCl). This converts the alkaloids into their water-soluble salt forms.
-
Defatting: Transfer the acidic solution to a large separatory funnel. Wash the solution three times with 250 mL of an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to remove lipids, chlorophyll, and other non-polar impurities. Discard the organic layers.
-
Basification: Carefully adjust the pH of the remaining aqueous layer to 9-10 by adding a 25% ammonia (B1221849) solution or 2 M sodium hydroxide (B78521) (NaOH) dropwise. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Alkaloid Extraction: Extract the free base alkaloids from the basified aqueous solution by partitioning three to four times with 300 mL of dichloromethane or chloroform (B151607).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove residual water. Filter the solution and evaporate the solvent completely using a rotary evaporator to yield a crude alkaloid mixture containing this compound.
-
3. Chromatographic Purification
-
Objective: To isolate this compound from other co-extracted alkaloids.
-
Procedure:
-
Column Preparation: Prepare a silica (B1680970) gel (60-120 mesh) slurry in chloroform and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude alkaloid mixture in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. After the solvent evaporates, carefully load the dried, sample-adsorbed silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform and methanol. Begin with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).
-
Fraction Collection and Monitoring: Collect the eluate in fractions (e.g., 15-20 mL each). Monitor the separation by spotting fractions on Thin Layer Chromatography (TLC) plates. Develop the TLC plates using a chloroform:methanol (9:1, v/v) mobile phase and visualize the alkaloid spots by spraying with Dragendorff's reagent, which produces characteristic orange-brown spots.
-
Pooling and Concentration: Pool the fractions containing pure this compound (as determined by TLC comparison with a standard, if available) and evaporate the solvent to yield the isolated compound.
-
Data Presentation and Structural Elucidation
The identity and purity of the isolated this compound must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for both qualitative and quantitative analysis of tropane alkaloids. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.
Table 1: Analytical Methods for this compound Identification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer | Helium carrier gas |
| Detection | UV Detector (e.g., at 210-220 nm) | Mass Spectrometer (MS) |
| Purpose | Purity assessment and quantification | Separation and identification based on mass fragmentation |
| Reference | | |
Table 2: Spectroscopic Data for this compound Structural Confirmation
| Technique | Data Type | Description |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Expected m/z corresponding to the molecular weight of this compound (C₁₇H₂₃NO₃). |
| Fragmentation Pattern | Characteristic fragments resulting from the loss of the tropane or phenyllactyl moieties. | |
| ¹H NMR | Chemical Shifts (δ) | Specific signals corresponding to the protons of the tropane ring and the phenyllactyl side chain. |
| Coupling Constants (J) | Provides information on the stereochemical relationship between adjacent protons. | |
| ¹³C NMR | Chemical Shifts (δ) | A distinct number of signals corresponding to the 17 carbon atoms in the molecule. |
| Reference | | |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound from plant material.
References
The Conversion of Littorine to Hyoscyamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of littorine (B1216117) as a precursor in the biosynthesis of the tropane (B1204802) alkaloid, hyoscyamine (B1674123). Hyoscyamine is a compound of significant pharmacological interest, and understanding its biosynthetic pathway is crucial for the development of novel production strategies, including metabolic engineering and synthetic biology approaches. This document provides a comprehensive overview of the enzymatic conversion of this compound to hyoscyamine, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Biosynthetic Pathway: From this compound to Hyoscyamine
The biosynthesis of hyoscyamine from this compound is a two-step enzymatic process that occurs in the roots of several solanaceous plants, such as Hyoscyamus niger and Atropa belladonna[1][2]. This conversion is a critical branch point in the tropane alkaloid biosynthetic pathway.
The process begins with the intramolecular rearrangement of (R)-littorine to (S)-hyoscyamine aldehyde. This reaction is catalyzed by the cytochrome P450 enzyme, CYP80F1, which functions as a this compound mutase/monooxygenase[1][3][4]. The proposed mechanism for this rearrangement involves the formation of either a benzylic radical or a benzylic carbocation intermediate.
In the second step, hyoscyamine aldehyde is reduced to hyoscyamine. This reduction is catalyzed by a recently identified enzyme, hyoscyamine dehydrogenase (HDH). The final product, (-)-hyoscyamine, can then undergo racemization to form atropine. Furthermore, hyoscyamine can be a substrate for hyoscyamine 6β-hydroxylase (H6H), leading to the production of scopolamine.
digraph "Hyoscyamine Biosynthesis from this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
This compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
Hyoscyamine_Aldehyde [label="Hyoscyamine Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
Hyoscyamine [label="Hyoscyamine", fillcolor="#FBBC05", fontcolor="#202124"];
Scopolamine [label="Scopolamine", fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> Hyoscyamine_Aldehyde [label="CYP80F1\n(this compound Mutase)", color="#4285F4"];
Hyoscyamine_Aldehyde -> Hyoscyamine [label="Hyoscyamine\nDehydrogenase (HDH)", color="#34A853"];
Hyoscyamine -> Scopolamine [label="Hyoscyamine\n6β-hydroxylase (H6H)", color="#EA4335"];
}
A typical experimental workflow for functional characterization.
This technical guide provides a foundational understanding of the conversion of this compound to hyoscyamine. The provided protocols and data serve as a starting point for researchers aiming to further elucidate this important biosynthetic pathway and leverage it for the production of valuable tropane alkaloids.
References
- 1. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Expression pattern of genes involved in tropane alkaloids biosynthesis and tropane alkaloids accumulation in Atropa belladonna] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Littorine Extraction from Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of littorine (B1216117), a tropane (B1204802) alkaloid, from Atropa belladonna. This compound is an isomer of hyoscyamine (B1674123) and atropine (B194438) and serves as a key precursor in the biosynthesis of other tropane alkaloids.[1] These protocols are intended for laboratory research and development purposes.
I. Introduction to this compound and Atropa belladonna
Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant in the Solanaceae family. It is a rich source of various tropane alkaloids, including atropine, scopolamine, and their precursor, this compound.[1][2] this compound's chemical structure is foundational to the synthesis of other pharmacologically significant alkaloids within the plant.[3] The extraction and isolation of this compound are critical for research into the biosynthesis of these compounds and for the development of novel pharmaceuticals.
II. Principles of Tropane Alkaloid Extraction
The extraction of tropane alkaloids, including this compound, from plant material is typically based on their physicochemical properties. The general principle involves an acid-base extraction. In their native state within the plant, alkaloids exist as salts and are soluble in aqueous acidic solutions. By manipulating the pH to an alkaline state, the alkaloid salts are converted to their free base form, which is soluble in organic solvents.[2] This allows for their separation from hydrophilic impurities.
III. Quantitative Data on Tropane Alkaloid Extraction
The yield of tropane alkaloids from Atropa belladonna can vary based on the plant part, extraction method, and solvent system used. While specific quantitative data for this compound extraction is not extensively reported, the data for general tropane alkaloid extraction provides a valuable benchmark.
| Plant Material | Extraction Method | Solvent System | Key Alkaloid(s) Quantified | Yield/Content | Reference |
| Atropa belladonna leaves and stems | Modified Bubble Column Extraction with Ultrasonic Bath | Chloroform:Methanol:Ammonia (B1221849) (15:15:1 v/v/v) | Atropine | 6.81% (predicted), 6.31% (actual) | |
| Atropa belladonna leaves | Methanol followed by acid-base extraction with 5% HCl and dichloromethane | Methanol, 5% HCl, Dichloromethane | Atropine | 0.16 - 0.27% | |
| Atropa belladonna fruit | Not specified | Not specified | Scopolamine, Atropine | 8.74 mg/g, 46.7 mg/g | |
| Hairy roots of Atropa baetica | Solvent Extraction | Chloroform:Methanol:Ammonia (15:5:1 v/v/v) followed by acid-base extraction | Scopolamine, Hyoscyamine | 3250-3525 µg/g DW, 800 µg/g DW |
IV. Experimental Protocols
The following protocols describe methods for the extraction of tropane alkaloids, which can be adapted for the specific isolation of this compound.
Protocol 1: General Acid-Base Extraction for Tropane Alkaloids
This protocol is a standard method for the extraction of total tropane alkaloids from dried Atropa belladonna plant material.
Materials:
-
Dried and powdered Atropa belladonna leaves
-
Petroleum ether
-
Sodium carbonate solution
-
Aqueous acetic acid
-
Solvent ether (diethyl ether)
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Methanol
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Defatting: Moisten the coarse powder of Atropa belladonna leaves with a sodium carbonate solution and extract with petroleum ether to remove fats and other non-polar materials.
-
Acidic Extraction: Filter the defatted plant material and subsequently extract it with an aqueous acetic acid solution. This will convert the alkaloids into their salt forms, which are soluble in the aqueous phase.
-
Liquid-Liquid Extraction (Acidic): Transfer the acidic aqueous extract to a separatory funnel and wash with solvent ether to remove any remaining neutral or weakly acidic impurities. Discard the ether layer.
-
Basification: Add sodium carbonate to the aqueous layer to raise the pH. This will convert the alkaloid salts into their free base forms.
-
Liquid-Liquid Extraction (Basic): Extract the alkaline aqueous solution multiple times with an organic solvent such as diethyl ether or chloroform. The alkaloid free bases will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Ultrasound-Assisted Extraction
This method utilizes sonication to enhance the extraction efficiency.
Materials:
-
Dried and powdered Atropa belladonna leaves
-
0.1 N Sulfuric acid
-
Concentrated ammonia
-
Peroxide-free diethyl ether
-
Anhydrous sodium sulfate
-
Methanol
-
Ultrasonic bath
-
Centrifuge tubes
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Extraction: Place the powdered plant material in a centrifuge tube with 0.1 N sulfuric acid.
-
Sonication: Sonicate the mixture for 5 minutes.
-
Filtration: Filter the contents through Grade 1 Whatman paper. Wash the filter with additional 0.1 N sulfuric acid.
-
Basification: Add concentrated ammonia to the filtrate.
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and extract three times with peroxide-free diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo using a rotary evaporator at room temperature to obtain the crude alkaloid extract.
V. Purification and Identification
Following extraction, the crude extract containing a mixture of alkaloids will require further purification to isolate this compound.
-
Thin-Layer Chromatography (TLC): TLC is a common method for the initial identification and separation of alkaloids in the crude extract. A suitable mobile phase for tropane alkaloids is Toluene:Ethyl acetate:Diethylamine (70:20:10). Dragendorff's reagent can be used as a spraying agent to visualize the alkaloid spots, which typically appear as orange-brown spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantification and purification of this compound. A C18 column is often employed with a mobile phase consisting of a gradient of acidified water and acetonitrile. Detection is typically performed using a UV detector at around 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of this compound in the alkaloid fraction.
-
Nuclear Magnetic Resonance (NMR): NMR analysis is used for the definitive structural elucidation of the isolated this compound.
VI. Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and isolation of this compound from Atropa belladonna.
Biosynthetic Relationship of this compound
Caption: Simplified biosynthetic pathway showing this compound as a precursor to hyoscyamine and scopolamine.
References
Application Note: HPLC Analysis of Littorine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a significant tropane (B1204802) alkaloid and a key biosynthetic intermediate in the production of the pharmacologically important compounds hyoscyamine (B1674123) and scopolamine (B1681570) within various plant species, particularly in the Solanaceae family such as Atropa belladonna.[1][2] The quantitative analysis of this compound in plant extracts is crucial for understanding the biosynthesis of these medicinally valuable alkaloids, for quality control of herbal raw materials, and for the development of new therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent High-Performance Liquid Chromatography (HPLC) analysis of this compound from plant materials.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a liquid-liquid extraction (LLE) method for the efficient extraction of this compound from dried plant material, such as the roots of Atropa belladonna.
Materials:
-
Dried and finely powdered plant material (e.g., Atropa belladonna root)
-
0.5 M Sulfuric acid
-
25% Ammonia (B1221849) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH indicator strips
-
Separatory funnel
Procedure:
-
Maceration: Weigh 1 gram of the dried, powdered plant material and place it into a flask. Add 20 mL of methanol and allow it to macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the methanolic extract through filter paper. Wash the residue with an additional 10 mL of methanol and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Acidification: Dissolve the dried extract in 20 mL of 0.5 M sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.
-
Defatting: To remove non-polar compounds, wash the acidic solution twice with 20 mL of dichloromethane in a separatory funnel. Discard the organic (dichloromethane) layers.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction of this compound: Extract the alkaloids from the basified aqueous solution three times with 20 mL of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitution: Dissolve the final dried residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis of this compound
This section details the HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile). |
| Gradient Program | 0-15 min: 10-40% B15-20 min: 40-10% B20-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Standard | A certified reference standard of this compound. |
Data Presentation
Quantitative HPLC Data (Hypothetical)
The following table summarizes the expected quantitative data for the HPLC analysis of a standard solution of this compound.
| Compound | Retention Time (min) |
| This compound | ~ 12.5 |
Method Validation Parameters (Hypothetical)
This table presents typical validation parameters for the HPLC method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from its precursors.[1]
References
Application Notes and Protocols for the Structure Elucidation of Littorine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Littorine (B1216117)
This compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as those of the Datura genus. It is an ester formed from the bicyclic amino alcohol tropine (B42219) and (R)-phenyllactic acid. The structural characterization of this compound is crucial for understanding the biosynthesis of pharmacologically significant alkaloids like hyoscyamine (B1674123) and scopolamine, into which this compound is converted via an intramolecular rearrangement. Accurate structural data is the foundation for synthetic chemistry efforts, pharmacological studies, and drug development programs targeting the cholinergic system.
NMR Spectroscopic Data for this compound
Unambiguous assignment of all proton and carbon signals is achieved through a combination of 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments. While a complete, officially published dataset for this compound is scarce, the following tables present representative ¹H and ¹³C NMR data compiled from typical values for tropane moieties and phenyllactic acid derivatives. The data is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).
Note: The following data is representative and intended for illustrative purposes. Actual experimental values may vary.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1, H-5 | ~3.20 | br s | - |
| H-2, H-4 | ~2.10 / ~1.70 | m | - |
| H-3 | ~5.15 | t | ~5.0 |
| H-6, H-7 | ~2.25 / ~1.60 | m | - |
| N-CH₃ | ~2.35 | s | - |
| H-2' | ~4.40 | dd | 8.0, 4.5 |
| H-3'a | ~3.10 | dd | 14.0, 4.5 |
| H-3'b | ~2.95 | dd | 14.0, 8.0 |
| H-2'', H-6'' | ~7.35 | d | ~7.5 |
| H-3'', H-5'' | ~7.30 | t | ~7.5 |
| H-4'' | ~7.25 | t | ~7.5 |
| 2'-OH | ~3.50 | br s (exch.) | - |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ) ppm | Carbon Type (DEPT) |
| C-1, C-5 | ~62.0 | CH |
| C-2, C-4 | ~35.5 | CH₂ |
| C-3 | ~67.0 | CH |
| C-6, C-7 | ~26.0 | CH₂ |
| N-CH₃ | ~40.0 | CH₃ |
| C-1' | 173.2[1] | C (Quaternary) |
| C-2' | ~72.0 | CH |
| C-3' | ~41.0 | CH₂ |
| C-1'' | ~137.0 | C (Quaternary) |
| C-2'', C-6'' | ~129.5 | CH |
| C-3'', C-5'' | ~128.5 | CH |
| C-4'' | ~127.0 | CH |
Experimental Protocols
This section details the procedures for sample preparation and acquisition of NMR data for the structure elucidation of this compound.
Isolation and Purification of this compound
This compound is typically isolated from plant material (e.g., roots of Datura species) containing a mixture of tropane alkaloids.
-
Extraction : Macerate dried and powdered plant material with an acidic methanol (B129727) or ethanol (B145695) solution (e.g., 1% acetic acid in methanol) overnight.
-
Filtration and Concentration : Filter the extract to remove solid plant matter. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction (Purification) :
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove lipids and other non-basic compounds.
-
Basify the aqueous layer to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide.
-
Extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or a 3:1 mixture of chloroform and isopropanol).
-
Collect the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a purified alkaloid mixture.
-
-
Chromatographic Separation : Separate this compound from other alkaloids (like hyoscyamine) using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel.
NMR Sample Preparation
-
Sample Quantity : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is commonly used for tropane alkaloids. Other solvents like deuterated methanol (CD₃OD) or benzene (B151609) (C₆D₆) can be used to resolve overlapping signals.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration : Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug if necessary to remove any particulate matter.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR (Proton) :
-
Purpose : To determine the number of different proton environments and their integrations (ratios). Provides information on chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants.
-
Typical Parameters : Pulse sequence: zg30, spectral width: ~12 ppm, number of scans: 8-16, relaxation delay: 2 seconds.
-
-
¹³C NMR (Carbon) :
-
Purpose : To determine the number of different carbon environments.
-
Typical Parameters : Pulse sequence: zgpg30 (proton decoupled), spectral width: ~200 ppm, number of scans: 1024 or more (due to low natural abundance), relaxation delay: 2 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) :
-
Purpose : To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH/CH₃ as positive signals and CH₂ as negative signals. DEPT-90 shows only CH signals. Quaternary carbons are absent in all DEPT spectra.
-
Typical Parameters : Run both DEPT-90 and DEPT-135 experiments.
-
-
2D - ¹H-¹H COSY (Correlation Spectroscopy) :
-
Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the spectrum connect coupled protons.
-
Typical Parameters : Pulse sequence: cosygpqf, number of scans per increment: 2-4.
-
-
2D - ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To identify which protons are directly attached to which carbons. Each cross-peak correlates a proton with its directly bonded carbon.
-
Typical Parameters : Pulse sequence: hsqcedetgpsisp2.2, optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz.
-
-
2D - ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting structural fragments, especially across quaternary carbons.
-
Typical Parameters : Pulse sequence: hmbcgplpndqf, optimized for long-range coupling constants of ~8 Hz.
-
Structure Elucidation Workflow
The process of elucidating the structure of this compound involves a systematic analysis of the data obtained from the NMR experiments described above. The logical workflow is visualized in the diagram below.
Caption: A logical workflow for this compound's structure elucidation.
Conclusion
NMR spectroscopy provides a powerful and definitive method for the structure elucidation of complex natural products like this compound. By employing a suite of 1D and 2D NMR experiments, researchers can systematically piece together the molecular framework, confirming atom connectivity and stereochemistry. The protocols and workflow outlined in this document serve as a comprehensive guide for scientists in the fields of natural product chemistry, pharmacology, and drug development to successfully characterize this compound and other related tropane alkaloids.
References
Synthetic Routes for the Production of Littorine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Littorine (B1216117), a key tropane (B1204802) alkaloid intermediate in the biosynthesis of pharmacologically significant compounds such as hyoscyamine (B1674123) and scopolamine, is a molecule of considerable interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the chemical synthesis of this compound. The primary synthetic strategy involves the esterification of tropine (B42219) with a protected derivative of phenyllactic acid, followed by deprotection. This guide offers a comprehensive overview of the synthetic pathway, detailed experimental procedures, and methods for purification and characterization, designed to be a valuable resource for researchers in the field of alkaloid synthesis and drug discovery.
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing compounds that exhibit a wide range of physiological activities. This compound, the ester of tropine and (R)-phenyllactic acid, serves as a crucial precursor in the biosynthesis of other tropane alkaloids.[1][2] While its biosynthesis in plants has been the subject of extensive research, chemical synthesis provides a controlled and scalable alternative for producing this compound and its analogs for pharmacological studies. The core of this compound's chemical synthesis lies in the efficient formation of an ester linkage between the tropine alcohol and the carboxylic acid of phenyllactic acid. This process often requires the use of protecting groups to prevent unwanted side reactions.
Synthetic Pathway Overview
The chemical synthesis of this compound is conceptually straightforward, involving the coupling of two key building blocks: tropine and phenyllactic acid. A common approach to achieve this is through esterification. Due to the presence of a hydroxyl group in phenyllactic acid, a protection-deprotection strategy is typically employed to ensure selective ester formation at the carboxylic acid functionality.
A plausible synthetic route is outlined below:
-
Protection of Phenyllactic Acid: The hydroxyl group of phenyllactic acid is protected to prevent its interference during the esterification reaction. A common protecting group for alcohols is the acetyl group, which can be introduced by reacting phenyllactic acid with acetyl chloride or acetic anhydride.
-
Activation of Protected Phenyllactic Acid: The carboxylic acid of the protected phenyllactic acid is activated to facilitate the esterification reaction. This can be achieved by converting it into a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride.
-
Esterification with Tropine: The activated, protected phenyllactic acid is reacted with tropine to form the corresponding ester. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.
-
Deprotection: The protecting group on the hydroxyl functionality of the phenyllactic acid moiety is removed to yield the final product, this compound. In the case of an acetyl protecting group, this can be achieved by hydrolysis under basic conditions.
Experimental Protocols
Materials and Methods
-
(R)-Phenyllactic acid
-
Tropine
-
Acetyl chloride
-
Thionyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, rotary evaporator, etc.)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of O-Acetyl-(R)-phenyllactic acid
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-phenyllactic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred solution.
-
Add anhydrous pyridine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield O-acetyl-(R)-phenyllactic acid.
Protocol 2: Synthesis of O-Acetyl-(R)-phenyllactoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend O-acetyl-(R)-phenyllactic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude O-acetyl-(R)-phenyllactoyl chloride, which can be used in the next step without further purification.
Protocol 3: Esterification of Tropine with O-Acetyl-(R)-phenyllactoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tropine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of O-acetyl-(R)-phenyllactoyl chloride (1.2 eq) in anhydrous DCM to the tropine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford O-acetyl-littorine.
Protocol 4: Deprotection to Yield this compound
-
Dissolve the purified O-acetyl-littorine (1.0 eq) in methanol (B129727).
-
Add a 1M solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Representative Yields for the Chemical Synthesis of this compound
| Step | Product | Starting Material | Representative Yield (%) |
| 1. Protection | O-Acetyl-phenyllactic acid | Phenyllactic acid | 85-95 |
| 2. Acyl Chloride Formation | O-Acetyl-phenyllactoyl chloride | O-Acetyl-phenyllactic acid | 90-98 (used crude) |
| 3. Esterification | O-Acetyl-littorine | Tropine | 70-85 |
| 4. Deprotection | This compound | O-Acetyl-littorine | 80-90 |
| Overall | This compound | Phenyllactic acid & Tropine | 48-72 |
Note: The yields provided are estimates based on similar esterification reactions and may vary depending on the specific reaction conditions and scale.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tropane ring protons, the N-methyl group singlet, the phenyl group protons, and the protons of the phenyllactic acid side chain. The benzylic protons and the proton alpha to the hydroxyl group will have characteristic chemical shifts. |
| ¹³C NMR | Resonances for the carbons of the tropane skeleton, the N-methyl carbon, the aromatic carbons of the phenyl ring, the ester carbonyl carbon, and the carbons of the phenyllactic acid side chain. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₇H₂₃NO₃, 289.37 g/mol ). Fragmentation patterns may show characteristic losses of the tropine or phenyllactic acid moieties. |
| IR | Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the C-O stretch. |
Mandatory Visualizations
Caption: Synthetic pathway for the chemical production of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Neuropharmacological Studies of Littorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a naturally occurring tropane (B1204802) alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species. It serves as a direct precursor in the biosynthesis of hyoscyamine, a well-known muscarinic acetylcholine (B1216132) receptor antagonist.[1] Given its structural similarity to other pharmacologically active tropane alkaloids like atropine (B194438) and scopolamine, this compound is a compound of significant interest for neuropharmacological research, particularly in the investigation of cholinergic system modulation and its potential therapeutic applications in cognitive and neurological disorders.
These application notes provide a comprehensive overview of the potential neuropharmacological profile of this compound, drawing upon data from closely related tropane alkaloids. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its mechanism of action and effects on cognitive function.
Data Presentation: Receptor Binding Affinity
Direct experimental data on the receptor binding affinities of this compound are not widely available in the current literature. However, based on its structural similarity to atropine and scopolamine, this compound is predicted to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The following table summarizes the binding affinities (Ki values) of the related and well-characterized tropane alkaloids, atropine and scopolamine, for the five human muscarinic receptor subtypes (M1-M5). These values can serve as a preliminary guide for designing experiments with this compound.
| Receptor Subtype | Atropine Ki (nM) | Scopolamine Ki (nM) | Reference Compound |
| M1 | 1.2 - 2.22 | 0.4 - 1.0 | [3H]-N-methylscopolamine, [3H]-pirenzepine |
| M2 | 3.24 - 4.32 | 0.8 - 2.1 | [3H]-N-methylscopolamine |
| M3 | 2.21 - 4.16 | 0.6 - 1.5 | [3H]-N-methylscopolamine |
| M4 | 0.77 - 2.38 | 1.2 - 2.1 | [3H]-N-methylscopolamine |
| M5 | 2.84 - 3.39 | 1.5 - 2.1 | [3H]-N-methylscopolamine |
Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. The specific radioligand used in the binding assay can influence the determined Ki values.
Experimental Protocols
In Vitro Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines individually expressing human M1, M2, M3, M4, or M5 receptors (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or a subtype-selective radioligand)
-
Unlabeled atropine (for determining non-specific binding)
-
This compound test solutions of varying concentrations
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg)
-
Radioligand at a concentration near its Kd value.
-
Either:
-
Buffer (for total binding)
-
A high concentration of unlabeled atropine (e.g., 1 µM) (for non-specific binding)
-
Varying concentrations of this compound (for competition binding)
-
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Acetylcholine Release Assay from Brain Slices
This protocol outlines a method to assess the effect of this compound on neurotransmitter release from brain tissue.
Objective: To determine if this compound modulates the evoked release of acetylcholine from brain slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
High-potassium aCSF (for depolarization)
-
This compound solution
-
Brain slice chopper or vibratome
-
Perfusion system for brain slices
-
Acetylcholine assay kit (e.g., ELISA or HPLC-based)
-
Bipolar stimulating electrode
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of a brain region rich in cholinergic neurons (e.g., hippocampus or striatum) using a brain slice chopper or vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Acetylcholine Release Experiment:
-
Transfer a brain slice to a perfusion chamber continuously supplied with oxygenated aCSF.
-
Position a bipolar stimulating electrode in the desired brain region.
-
Collect baseline perfusate samples.
-
Stimulate the slice electrically (e.g., with a train of pulses) to evoke acetylcholine release and collect the perfusate.
-
Apply this compound at a specific concentration to the perfusion medium and allow it to equilibrate with the tissue.
-
Repeat the electrical stimulation in the presence of this compound and collect the perfusate.
-
Wash out the this compound and perform a final stimulation to assess recovery.
-
-
Acetylcholine Measurement:
-
Measure the concentration of acetylcholine in the collected perfusate samples using a sensitive acetylcholine assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of acetylcholine released under baseline, this compound, and washout conditions.
-
Express the effect of this compound as a percentage of the baseline evoked release.
-
Perform statistical analysis to determine the significance of any observed changes.
-
In Vivo Morris Water Maze Test for Cognitive Function
This protocol describes a widely used behavioral test to assess spatial learning and memory in rodents, which can be used to evaluate the cognitive effects of this compound.
Objective: To assess the effect of this compound administration on spatial learning and memory in mice or rats.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged escape platform
-
Video tracking system and software
-
Rodents (mice or rats)
-
This compound solution for injection (e.g., intraperitoneal)
-
Vehicle control solution (e.g., saline)
Protocol:
-
Acclimation and Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to habituate them to the maze.
-
-
Training Phase (Acquisition):
-
Administer this compound or vehicle to the animals at a predetermined time before each training session (e.g., 30 minutes).
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform.
-
Record the time it takes to find the platform (escape latency) and the path taken using the video tracking system.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds before removing it for the next trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, conduct a probe trial.
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length during the training phase to assess learning.
-
Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial to assess memory retention.
-
Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical tests.
-
Mandatory Visualizations
Cholinergic Signaling Pathway and the Effect of a Muscarinic Antagonist
Caption: Cholinergic signaling and antagonism by this compound.
Experimental Workflow for In Vitro Receptor Binding Assay
Caption: Workflow for receptor binding assay.
Experimental Workflow for In Vivo Morris Water Maze Test
Caption: Workflow for Morris water maze test.
References
Application Notes and Protocols for the Use of Littorine as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna. It serves as a crucial intermediate in the biosynthesis of other pharmacologically significant tropane alkaloids, including atropine (B194438) and scopolamine.[1] Due to its well-defined chemical structure and availability as a high-purity reference material, this compound is an ideal standard for chromatographic applications. These applications are vital for the qualitative and quantitative analysis of plant extracts, herbal medicines, and pharmaceutical preparations, ensuring their quality, consistency, and safety.
This document provides detailed application notes and protocols for the utilization of this compound as a chromatographic standard, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a standard.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 21956-47-8 |
| Appearance | Solid |
| Purity (Typical) | ≥98% |
| Storage Conditions | -20°C |
Application: Quantification of this compound in Atropa belladonna
This section outlines a practical application of using a this compound standard for the quantification of its presence in plant material, specifically the hairy roots of Atropa belladonna.
Quantitative Data Summary
The following table summarizes the validation parameters for a representative HPLC-UV method for the quantification of tropane alkaloids, which can be adapted for this compound.
| Parameter | This compound (Hypothetical Data Based on Analogs) |
| Linearity Range | 0.03 - 0.17 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 30 µg/mL |
| Limit of Quantitation (LOQ) | 90 µg/mL |
| Recovery | 94 - 108% |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare a series of this compound standard solutions for the generation of a calibration curve.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This is your stock solution.
-
-
Working Standard Solutions:
Protocol 2: Extraction of this compound from Atropa belladonna Hairy Roots
Objective: To extract this compound and other tropane alkaloids from plant material for HPLC analysis.
Materials:
-
Dried hairy root powder of Atropa belladonna
-
Methanol:Acetonitrile (1:1, v/v)
-
Ammonia (B1221849) solution (25%)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 1 g of dried, powdered hairy root material.
-
Add 20 mL of a methanol:acetonitrile (1:1, v/v) solvent mixture.
-
Adjust the pH to approximately 9 with ammonia solution.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of the solvent mixture.
-
Combine all supernatants.
-
-
Purification:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 5 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 10 mL of chloroform to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 9 with ammonia solution.
-
Extract the alkaloids with 3 x 10 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness.
-
Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase for HPLC analysis.
-
Protocol 3: HPLC-UV Analysis of this compound
Objective: To quantify the concentration of this compound in the prepared plant extract using the this compound standard curve.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: 0.1% phosphoric acid in water (A) and acetonitrile (B)
-
Prepared this compound standard solutions
-
Prepared plant extract
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1 % phosphoric acid solution (including 0.25 % SDS)-acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject 20 µL of each this compound working standard solution in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity and correlation coefficient (r²) of the curve.
-
-
Sample Analysis:
-
Inject 20 µL of the prepared plant extract.
-
Record the peak area of the this compound peak.
-
Using the calibration curve, determine the concentration of this compound in the injected sample.
-
-
Quantification:
-
Calculate the final concentration of this compound in the original plant material, taking into account the dilution factors during extraction and sample preparation.
-
Visualizations
Biosynthetic Pathway of Atropine from this compound
The following diagram illustrates the biosynthetic pathway where this compound is a key precursor to hyoscyamine, which is then racemized to form atropine.
Experimental Workflow for this compound Quantification
This workflow diagram outlines the major steps involved in the quantification of this compound from a plant matrix using an external standard.
References
- 1. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
Application of Lithium in Alzheimer's Disease Research: A Detailed Guide for Scientists
Introduction: Lithium, a well-established treatment for bipolar disorder, is gaining significant attention as a potential therapeutic agent for Alzheimer's disease (AD). Extensive research has demonstrated its neuroprotective effects, targeting key pathological hallmarks of the disease. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the role of lithium in AD. It is important to note that initial inquiries regarding "littorine" in the context of Alzheimer's research yielded no results, suggesting a likely misspelling of "lithium," which is the focus of this guide.
Mechanism of Action
Lithium exerts its neuroprotective effects in the context of Alzheimer's disease through multiple mechanisms:
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles (NFTs), and in the production of amyloid-beta (Aβ) peptides, which form amyloid plaques. Lithium directly and indirectly inhibits GSK-3β activity, thereby reducing tau phosphorylation and Aβ production.[1][2][3][4]
-
Reduction of Amyloid-β (Aβ) Production: Lithium has been shown to decrease the production of Aβ peptides by modulating the processing of the amyloid precursor protein (APP).[2]
-
Reduction of Tau Phosphorylation: By inhibiting GSK-3β and other kinases, lithium reduces the hyperphosphorylation of tau, which in turn can prevent the formation of NFTs and maintain microtubule stability.
-
Neurogenesis and Neurotrophic Support: Lithium has been shown to promote neurogenesis and up-regulate neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.
-
Anti-inflammatory and Anti-apoptotic Effects: Lithium exhibits anti-inflammatory properties by modulating cytokine production and reduces apoptosis (programmed cell death) in neuronal cells.
Signaling Pathways
The neuroprotective effects of lithium in Alzheimer's disease are mediated through its influence on several key signaling pathways. The primary target is the Wnt/β-catenin pathway, which is often dysregulated in AD. Lithium's inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell survival and neurogenesis. Additionally, lithium impacts the PI3K/Akt signaling pathway, which is crucial for neuronal survival and is also linked to GSK-3β regulation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of lithium in Alzheimer's disease models.
Table 1: In Vitro Efficacy of Lithium
| Compound | Assay | Cell Line/System | Concentration | Effect | Reference |
| LiCl | Tau Phosphorylation | Primary rat neurons | 20 mM for 7 h | Reduced tau phosphorylation | |
| LiCl | Tau Phosphorylation | Overexpression of GSK-3β in human NT2N neurons | 10 mM for 2 h | Reduced tau phosphorylation | |
| LiCl | GSK-3β Activity | C2C12 myotubes | 0.5 mM | 86% reduction in GSK-3 activity | |
| LiCl | Tau Phosphorylation | Cultured cortical neurons | 1.25-7.5 mM for 8 h | Dose-dependent decrease in phospho-tau |
Table 2: In Vivo Efficacy of Lithium in Alzheimer's Disease Mouse Models
| Compound | Mouse Model | Dosage/Duration | Key Findings | Reference |
| LiCl | 3xTg-AD | 30-day treatment | Reduced aberrant Ca2+ signaling, restored nNOS and p-tau levels. | |
| LiCl | APPSwe/PS1A246E | Chronic treatment in aged mice | Decreased γ-cleavage of APP, reduced Aβ production and plaque formation, improved spatial learning and memory. | |
| Lithium Diet | APPSwDI/NOS2−/− | 8 months | Significantly lowered hyperphosphorylated tau levels. | |
| Lithium Orotate (B1227488) | Alzheimer's model mice | Low dose in drinking water | Reversed memory loss, reduced Aβ plaque burden and tau accumulation. | |
| Lithium Carbonate | Alzheimer's model mice | Low dose in drinking water | Little effect on Aβ plaque burden and tau accumulation. |
Table 3: Summary of Clinical Trial Outcomes for Lithium in Alzheimer's Disease
| Study Design | Participants | Lithium Formulation & Dosage | Duration | Key Outcomes | Reference |
| Randomized, single-blind, placebo-controlled | 71 patients with mild AD | Lithium, target serum level 0.5-0.8 mmol/L | 10 weeks | No significant effect on CSF p-tau or cognitive performance. | |
| Double-blind trial | Patients with AD | Lithium, target serum level 0.25–0.5 mmol/L | 12 months | Significant decrease in cerebrospinal fluid P-tau concentrations. | |
| Randomized, double-blind, placebo-controlled | 77 patients with AD and agitation | Lithium carbonate 150-600 mg daily | 12 weeks | Not superior to placebo for agitation/aggression, but showed greater global clinical improvement. | |
| Open-label trial | 22 patients | Lithium carbonate, serum levels 0.3-0.8 mmol/L | 1 year | No significant improvement in cognitive or neuropsychiatric measures. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. GSK-3β Kinase Activity Assay
This protocol is for measuring the direct inhibitory effect of lithium on GSK-3β activity.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Lithium Chloride (LiCl) stock solution
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
-
Procedure:
-
Prepare serial dilutions of LiCl in the kinase assay buffer.
-
Prepare a master mix containing the GSK-3β substrate peptide and ATP in the kinase assay buffer.
-
Add 1 µl of the diluted LiCl or vehicle control to the wells of a 384-well plate.
-
Add 2 µl of recombinant GSK-3β enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP master mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each LiCl concentration and determine the IC50 value.
-
2. Western Blot Analysis for Tau Phosphorylation
This protocol is to assess the effect of lithium on tau phosphorylation in cell culture or brain tissue lysates.
-
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against phospho-tau (e.g., AT8, AT180, AT270) and total tau
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with primary antibody against a specific phospho-tau epitope overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and apply ECL substrate to visualize protein bands.
-
Strip the membrane and re-probe with an antibody against total tau and a loading control (e.g., β-actin) for normalization.
-
Quantify band intensities to determine the ratio of phospho-tau to total tau.
-
3. Amyloid-β (Aβ) ELISA
This protocol is for quantifying the levels of Aβ peptides in cell culture media or brain homogenates.
-
Materials:
-
Cell culture supernatant or brain homogenate
-
Aβ ELISA kit (specific for Aβ40 or Aβ42)
-
Plate reader
-
-
Procedure:
-
Collect cell culture supernatant or prepare brain homogenates.
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit.
-
Typically, this involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance on a plate reader.
-
Calculate Aβ concentrations based on the standard curve.
-
In Vivo Experiments
1. Alzheimer's Disease Mouse Models
Commonly used transgenic mouse models for studying lithium's effects include:
-
3xTg-AD: Expresses three mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V).
-
APPSwe/PS1dE9: Co-expresses the Swedish mutation of APP and a mutant presenilin-1.
-
APPSwDI/NOS2−/−: Develops both amyloid and tau pathology.
2. Lithium Administration
Lithium can be administered to mice through various routes:
-
Diet: Lithium chloride (LiCl) can be mixed into the chow.
-
Drinking Water: Lithium chloride or lithium orotate can be dissolved in the drinking water.
-
Gavage: Oral gavage can be used for precise dosing.
3. Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Spatial Learning): Mice are trained over several days to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Spatial Memory): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: Compare the escape latencies and the time spent in the target quadrant between lithium-treated and control groups.
Conclusion
Lithium presents a promising, multi-target therapeutic approach for Alzheimer's disease. Its ability to inhibit GSK-3β, reduce Aβ and tau pathology, and promote neuroprotection warrants further investigation. The recent focus on alternative lithium formulations like lithium orotate, which may offer improved brain bioavailability and reduced toxicity, opens new avenues for research and development. The protocols and data presented here provide a comprehensive resource for scientists aiming to explore the therapeutic potential of lithium in the context of Alzheimer's disease. Rigorous preclinical and clinical studies are essential to fully elucidate its efficacy and safety profile for this devastating neurodegenerative disorder.
References
- 1. pnas.org [pnas.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Effects of Lithium on Alzheimer’s Disease: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Littorine's Effect on Cholinergic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117), a naturally occurring tropane (B1204802) alkaloid, is a key intermediate in the biosynthesis of the well-known anticholinergic compounds, atropine (B194438) and hyoscyamine.[1][2] Found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species, this compound's structural similarity to these potent muscarinic antagonists suggests its significant role in modulating cholinergic neurotransmission.[1][3] Understanding the pharmacological profile of this compound is crucial for researchers investigating the cholinergic system, developing novel therapeutics targeting muscarinic receptors, and exploring the biosynthesis of related alkaloids. These application notes provide a comprehensive overview of this compound's effects on cholinergic pathways, supported by detailed experimental protocols and data.
Mechanism of Action
The cholinergic system, integral to numerous physiological processes, is primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh). ACh exerts its effects by binding to two main types of receptors: nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[4] Tropane alkaloids, including this compound and its derivatives, primarily act as competitive antagonists at muscarinic receptors. They bind to the same site as acetylcholine but do not activate the receptor, thereby blocking the effects of ACh and other muscarinic agonists.
Studies have indicated that this compound exhibits binding affinities at muscarinic receptors that are similar to those of scopolamine (B1681570) and atropine. This suggests that this compound likely acts as a non-selective antagonist across the five muscarinic receptor subtypes (M1-M5).
Data Presentation
The following table summarizes the binding affinities of this compound and related tropane alkaloids for muscarinic acetylcholine receptors. The data for this compound is inferred from studies indicating its similar affinity to atropine and scopolamine.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Inhibitory Concentration (IC50, nM) | Reference |
| This compound | Muscarinic (non-selective) | ~1-3 (estimated) | ~2-5 (estimated) | |
| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | ||
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | ||
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | ||
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | ||
| Scopolamine | M1-M4 (strong affinity) | - | 2.0 |
Note: The binding affinity values for this compound are estimated based on the finding that it exhibits similar affinities to scopolamine and atropine at the muscarinic receptor.
Mandatory Visualizations
References
- 1. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Littorine as a Substrate for Cytochrome P450 Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Littorine (B1216117), a tropane (B1204802) alkaloid, serves as a crucial substrate for the cytochrome P450 enzyme CYP80F1 in the biosynthesis of hyoscyamine (B1674123), a pharmacologically significant compound. This document provides detailed application notes and protocols for studying the enzymatic conversion of this compound by cytochrome P450 enzymes, with a specific focus on CYP80F1. The information herein is intended to guide researchers in setting up and conducting experiments to investigate the kinetics and mechanism of this important biochemical transformation.
Metabolic Pathway of this compound by CYP80F1
The primary cytochrome P450 enzyme responsible for the metabolism of this compound is CYP80F1, identified in plants such as Hyoscyamus niger.[1][2] This enzyme catalyzes a unique bifunctional reaction involving both oxidation and rearrangement of the this compound molecule. The two primary reactions are:
-
Oxidation and Rearrangement: CYP80F1 converts (R)-littorine to hyoscyamine aldehyde. This step is a key part of the biosynthetic pathway leading to hyoscyamine.[1][2]
-
Hydroxylation: The enzyme also catalyzes the hydroxylation of this compound at the 3'-position to form 3'-hydroxythis compound.[1]
Mechanistic studies have indicated that the rate-limiting step for both the rearrangement and hydroxylation reactions is the abstraction of a hydrogen atom from the C3' position of this compound.
References
- 1. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Littorine Yield in Datura stramonium Cultures
Welcome to the Technical Support Center for Improving Littorine (B1216117) Yield in Datura stramonium Cultures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Troubleshooting Guides
This section addresses common issues encountered during Datura stramonium culture experiments aimed at increasing this compound and other tropane (B1204802) alkaloid yields.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Hairy Root Growth After Agrobacterium rhizogenes Infection | 1. Low virulence of A. rhizogenes strain.2. Inappropriate explant type or age.3. Suboptimal co-cultivation conditions (temperature, duration).4. Ineffective bacterial elimination after co-cultivation. | 1. Use a highly virulent strain of A. rhizogenes (e.g., A4, LBA 9402).2. Use young, healthy explants such as leaves or stems from in vitro grown plantlets.3. Optimize co-cultivation temperature (22-25°C) and duration (48-72 hours).4. Use an appropriate antibiotic (e.g., cefotaxime) at an effective concentration to eliminate residual bacteria. |
| Browning and Necrosis of Hairy Root Cultures | 1. Phenolic compound oxidation.2. High concentration of elicitors or precursors leading to toxicity.3. Nutrient limitation or imbalance in the culture medium.4. Contamination. | 1. Add antioxidants like ascorbic acid or citric acid to the medium.2. Optimize the concentration and exposure time of elicitors and precursors.3. Ensure the culture medium (e.g., B5, MS) is fresh and contains the appropriate balance of nutrients. Subculture regularly.4. Maintain strict aseptic techniques. |
| Low this compound/Tropane Alkaloid Yield | 1. Suboptimal culture conditions (medium composition, pH, temperature).2. Ineffective elicitation strategy.3. Precursor feeding is not synchronized with the active growth phase.4. Genetic instability of the hairy root line. | 1. Optimize medium components such as nitrogen and carbon sources. Maintain pH between 5.5 and 6.0 and temperature around 25°C.[1]2. Screen different elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, yeast extract) and their concentrations.[2]3. Add precursors during the late exponential or early stationary phase of growth.[3]4. Select and maintain high-yielding hairy root lines through regular subculturing and analysis. |
| Inconsistent Results Between Experiments | 1. Variability in explant material.2. Inconsistent preparation of elicitors or precursor solutions.3. Fluctuations in incubation conditions.4. Inconsistent timing of harvesting and analysis. | 1. Use explants from a consistent source and developmental stage.2. Prepare fresh solutions of elicitors and precursors for each experiment.3. Ensure consistent temperature, light, and agitation conditions.4. Harvest cultures at the same time point in their growth cycle for comparative analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to increase this compound production in Datura stramonium cultures?
A1: A combination of strategies is generally most effective. Establishing hairy root cultures is a preferred starting point due to their genetic stability and high productivity.[4] Subsequently, applying elicitors like methyl jasmonate or salicylic acid during the appropriate growth phase can significantly enhance the biosynthesis of tropane alkaloids, including this compound's downstream product, hyoscyamine.[5] Combining elicitation with precursor feeding may further boost yields, but this requires careful optimization to avoid toxicity.
Q2: Which type of culture, callus or hairy root, is better for this compound production?
A2: Hairy root cultures are generally considered superior for producing tropane alkaloids like this compound. They are known for their fast, hormone-independent growth, genetic stability, and higher and more stable production of secondary metabolites compared to undifferentiated callus or cell suspension cultures.
Q3: When is the best time to apply elicitors to the culture?
A3: The optimal time for elicitor application is typically during the late exponential or early stationary phase of growth. At this stage, the biomass is well-established, and the culture is more responsive to stimuli that trigger secondary metabolite production.
Q4: Can feeding precursors alone increase this compound yield?
A4: The effect of precursor feeding alone can be variable. In some cases, it may not significantly increase alkaloid accumulation if the endogenous precursor levels are not the primary limiting factor. However, when combined with elicitors or permeabilizing agents like Tween 20, which can enhance uptake and pathway flux, precursor feeding is more likely to be effective.
Q5: What are the typical concentrations of methyl jasmonate and salicylic acid used for elicitation?
A5: Effective concentrations can vary, but common ranges are 50-150 µM for methyl jasmonate and 0.1-1 mM for salicylic acid. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific hairy root line and culture conditions, as higher concentrations can be toxic and inhibit growth.
Quantitative Data Summary
The following tables summarize the quantitative effects of different treatments on tropane alkaloid production in Datura stramonium and related species.
Table 1: Effect of Elicitors on Tropane Alkaloid Production
| Elicitor | Plant Material | Alkaloid | Concentration | Fold Increase/Yield | Reference |
| Methyl Jasmonate | Datura stramonium hairy roots | Scopolamine (B1681570) | 100 µM | 1.42-fold increase | |
| Methyl Jasmonate | Datura stramonium hairy roots | Hyoscyamine | 100 µM | 2.28-fold increase | |
| Methyl Jasmonate | Datura stramonium plant roots | Scopolamine | 150 µM | 28% increase | |
| Salicylic Acid | Datura spp. | Hyoscyamine | 0.1 mM | Optimal for yield | |
| Yeast Extract | Atropa belladonna hairy roots | Scopolamine | 1 mg/L | 9-fold improvement | |
| Yeast Extract | Atropa belladonna hairy roots | Atropine | 1.5 mg/L | 5-fold improvement | |
| Tobamoviruses | Datura stramonium plant roots | Hyoscyamine | - | 5.41–16.54 times increase |
Table 2: Effect of Precursor Feeding on Tropane Alkaloid Production
| Precursor(s) | Plant Material | Treatment Condition | Alkaloid | Result | Reference |
| Phenylalanine + Ornithine | Datura stramonium cell cultures | - | Total Alkaloids | 5-fold higher than control | |
| Tropine + Tropic Acid | Datura stramonium cell cultures | Ratio of 20 | Total Alkaloids | 7-fold higher than control | |
| L-phenylalanine | Datura innoxia hairy roots | Combined with Tween 20 | Hyoscyamine | Significant increase | |
| L-ornithine / L-arginine | Datura innoxia hairy roots | Combined with Tween 20 | Hyoscyamine | No significant effect |
Experimental Protocols
Protocol 1: Establishment of Datura stramonium Hairy Root Cultures
-
Explant Preparation:
-
Germinate sterile Datura stramonium seeds on a hormone-free Murashige and Skoog (MS) medium.
-
Excise leaf or stem segments from 2-3 week-old sterile plantlets to be used as explants.
-
-
Agrobacterium rhizogenes Culture:
-
Culture a virulent strain of A. rhizogenes (e.g., A4) in liquid LB medium overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation and resuspend in a liquid MS medium to an OD600 of 0.5-0.8.
-
-
Infection and Co-cultivation:
-
Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for 15-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on a solid MS medium and co-cultivate in the dark at 22-25°C for 48-72 hours.
-
-
Bacterial Elimination and Root Induction:
-
Transfer the explants to a solid MS medium containing a suitable antibiotic (e.g., 250-500 mg/L cefotaxime) to eliminate the Agrobacterium.
-
Subculture the explants on fresh medium every 2 weeks until hairy roots emerge from the wound sites.
-
-
Establishment of Hairy Root Lines:
-
Excise individual hairy roots and transfer them to a fresh, hormone-free solid MS medium.
-
Once sufficient root biomass is obtained, transfer to a liquid MS medium for proliferation in shake flasks.
-
Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
-
Prepare MeJA Stock Solution:
-
Dissolve MeJA in a small amount of ethanol (B145695) and then dilute with sterile distilled water to a final stock concentration of 100 mM. Filter-sterilize the solution.
-
-
Culture Hairy Roots:
-
Grow hairy root cultures in a liquid B5 or MS medium until they reach the late exponential phase of growth (typically 18-21 days).
-
-
Apply Elicitor:
-
Add the MeJA stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 100 µM).
-
-
Incubation and Harvesting:
-
Incubate the elicited cultures for a specific duration (e.g., 3-6 days).
-
Harvest the root tissue and the culture medium separately for alkaloid analysis.
-
Protocol 3: Precursor Feeding
-
Prepare Precursor Stock Solutions:
-
Prepare stock solutions of precursors such as L-phenylalanine and L-ornithine (e.g., 100 mM) in sterile distilled water and filter-sterilize.
-
-
Culture Hairy Roots:
-
Grow hairy root cultures as described in Protocol 2.
-
-
Feed Precursors:
-
Add the precursor stock solutions to the cultures during the late exponential or early stationary phase to the desired final concentration (e.g., 1-5 mM).
-
-
Incubation and Harvesting:
-
Continue the culture for a defined period (e.g., 7-14 days) after precursor addition.
-
Harvest the root tissue and medium for analysis.
-
Protocol 4: Quantification of this compound and Other Tropane Alkaloids by HPLC
-
Sample Extraction:
-
Freeze-dry and grind the harvested hairy root tissue.
-
Extract a known weight of the powdered tissue with an acidic aqueous solution (e.g., 0.1 N HCl) or an ethanol-ammonia mixture.
-
Make the extract alkaline (pH 9-10) with ammonia (B1221849) and partition against an organic solvent like chloroform (B151607) or dichloromethane.
-
Evaporate the organic phase to dryness and redissolve the residue in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent).
-
Detection: UV detection at a low wavelength (e.g., 204-220 nm) is often used for tropane alkaloids due to their low molar extinction coefficients at higher wavelengths.
-
Quantification: Use external standards of this compound, hyoscyamine, and scopolamine to create calibration curves for quantification.
-
Visualizations
Tropane Alkaloid Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of hyoscyamine, with this compound as a key intermediate.
Methyl Jasmonate (MeJA) Signaling Pathway
Caption: MeJA signaling cascade leading to the upregulation of tropane alkaloid biosynthesis genes.
Salicylic Acid (SA) Signaling Pathway
Caption: SA signaling pathway activating defense gene expression and secondary metabolism.
References
- 1. The high production of tropane alkaloids in hairy roots of Hyoscyamus reticulatus L. elicited by ZnO NPs in a bioreactor condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of plant growth regulators and salicylic acid on the production of some secondary metabolites in callus and cell suspension culture of Satureja sahendica Bornm. | Acta agriculturae Slovenica [journals.uni-lj.si]
- 4. In vitro plant regeneration and Agrobacterium tumefaciens–mediated transformation of Datura stramonium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Littorine Chemical Synthesis: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chemical synthesis of littorine (B1216117). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this tropane (B1204802) alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chemical synthesis of this compound, focusing on the key stages of tropinone (B130398) synthesis, its reduction to tropine (B42219), and the final esterification with phenyllactic acid.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LIT-TS-001 | Low yield in the Robinson-Schöpf synthesis of tropinone. | 1. Incorrect pH of the reaction mixture.2. Low quality of starting materials (succinaldehyde, methylamine (B109427), acetone (B3395972) dicarboxylic acid).3. Inefficient removal of byproducts. | 1. Buffer the reaction mixture to a pH between 4 and 5 for optimal condensation.2. Use freshly prepared or purified starting materials.3. Ensure efficient work-up to remove unreacted starting materials and polymeric side products. |
| LIT-TS-002 | Incomplete reduction of tropinone to tropine. | 1. Inactive reducing agent (e.g., old sodium borohydride).2. Insufficient amount of reducing agent.3. Presence of water in the reaction with certain reducing agents. | 1. Use a fresh batch of the reducing agent.2. Increase the molar equivalents of the reducing agent.3. Ensure anhydrous conditions if using sensitive reducing agents like lithium aluminum hydride. |
| LIT-TS-003 | Formation of pseudotropine as a major byproduct during tropinone reduction. | The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction. | For the desired endo-alcohol (tropine), use dissolving metal reductions (e.g., sodium in ethanol) or select a stereoselective reducing agent. |
| LIT-TS-004 | Low yield in the esterification of tropine with phenyllactic acid. | 1. Inefficient activation of the carboxylic acid.2. Steric hindrance.3. Hydrolysis of the ester product during work-up.4. Racemization of phenyllactic acid. | 1. Use a suitable activating agent for the esterification, such as DCC/DMAP or conversion to the acid chloride.2. Employ a less sterically hindered derivative of phenyllactic acid if possible.3. Perform the work-up under neutral or slightly acidic conditions to minimize ester hydrolysis.4. Use mild reaction conditions to prevent racemization of the chiral center in phenyllactic acid. |
| LIT-TS-005 | Difficult purification of the final this compound product. | 1. Presence of unreacted starting materials (tropine and phenyllactic acid).2. Formation of side products from the esterification reaction.3. Presence of diastereomers if racemic phenyllactic acid was used. | 1. Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol (B129727) with a small amount of ammonia) to separate the basic this compound from the acidic phenyllactic acid and neutral byproducts.2. Recrystallization from an appropriate solvent can also be effective for purification. |
| LIT-TS-006 | Racemization of the final product. | Tropane alkaloids can be susceptible to racemization, especially under basic conditions or upon heating.[1] | Avoid prolonged exposure to strong bases and high temperatures during the synthesis and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the synthesis of the tropane core of this compound?
A1: The most established and widely recognized method for synthesizing the tropane core is the Robinson-Schöpf synthesis, which constructs the bicyclic tropinone skeleton in a one-pot reaction from succinaldehyde, methylamine, and a derivative of acetone dicarboxylic acid.[1]
Q2: How can I control the stereochemistry at the C3 position during the reduction of tropinone?
A2: The reduction of the C3 ketone in tropinone can yield two different stereoisomers: tropine (endo) and pseudotropine (exo). The choice of reducing agent is crucial for controlling this stereoselectivity. For the synthesis of this compound, the endo isomer, tropine, is required. Using dissolving metal reductions or specific enzymatic reductions can favor the formation of tropine.
Q3: What are the key challenges in the esterification of tropine with (R)-phenyllactic acid?
A3: The main challenges include achieving a high yield due to the steric hindrance of both reactants, preventing side reactions, and maintaining the stereochemical integrity of (R)-phenyllactic acid. Careful selection of the coupling agent and reaction conditions is essential to overcome these challenges.
Q4: What are the typical impurities I might encounter in the final product?
A4: Common impurities include unreacted tropine and phenyllactic acid, byproducts from the coupling reaction (e.g., N-acylurea if DCC is used), and potentially the diastereomeric product if racemic phenyllactic acid was used. Degradation products such as apoatropine (B194451) (from dehydration) and the hydrolysis products (tropine and tropic acid) can also be present if the workup conditions are too harsh.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. The final product, this compound, should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy to identify key functional groups. Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric purity.
Experimental Protocols
Representative Protocol for the Chemical Synthesis of this compound
Step 1: Synthesis of Tropinone (Robinson-Schöpf Synthesis)
A detailed protocol for this classic synthesis can be found in numerous organic chemistry literature sources. A typical procedure involves the reaction of succinaldehyde, methylamine hydrochloride, and calcium acetonedicarboxylate in a buffered aqueous solution at room temperature.
Step 2: Reduction of Tropinone to Tropine
-
Dissolve tropinone in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, for example, sodium borohydride, portion-wise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water, and then acidify with a dilute acid (e.g., HCl).
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield tropine.
Step 3: Esterification of Tropine with (R)-Phenyllactic Acid to Yield (R)-(-)-Littorine
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve (R)-phenyllactic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the mixture at 0 °C for approximately 30 minutes.
-
Add a solution of tropine in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted tropine and DMAP, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove unreacted phenyllactic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure (R)-(-)-littorine.
Visualizations
Logical Workflow for this compound Synthesis
References
Technical Support Center: Overcoming Instability During Extraction
A Note on Terminology: The term "littorine instability" is not a standard term in chemical or pharmaceutical literature. This guide interprets it as a descriptor for a range of common issues encountered during liquid-liquid extraction (LLE) that compromise the efficiency, yield, and purity of the final product. These issues primarily include emulsion formation, poor phase separation, and analyte degradation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve these common extraction challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of instability during liquid-liquid extraction?
A1: Instability during LLE typically manifests in three ways:
-
Emulsion Formation: This is the most frequent issue, where the two immiscible liquid phases fail to separate cleanly, forming a stable, cloudy layer between them.[1][2] This is often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids, proteins) in the sample, or by overly vigorous shaking.[1]
-
Analyte Degradation: The target compound can degrade due to unfavorable pH, high temperatures, oxidation, or light exposure during the extraction process.[3][4]
-
Poor Phase Separation: Even without a stable emulsion, the boundary between the aqueous and organic layers can be indistinct, making clean separation difficult. This can be caused by solvents with similar densities or high mutual solubility.
Q2: How can I prevent emulsions from forming?
A2: Preventing an emulsion is easier than breaking one. Key prevention strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This provides sufficient surface area for extraction without the high energy input that creates emulsions.
-
Solvent Choice: Select solvents with significantly different densities and lower mutual solubility.
-
pH Adjustment: Modifying the pH of the aqueous phase can alter the charge of emulsifying agents, reducing their surfactant properties.
Q3: My analyte is sensitive and seems to be degrading during extraction. What can I do?
A3: To protect a sensitive analyte, consider the following:
-
Temperature Control: Perform the extraction process on ice or in a cold room to minimize thermal degradation.
-
pH Buffering: Use a buffered aqueous solution to maintain a pH at which your analyte is most stable.
-
Protection from Light: Use amber glassware or wrap your separatory funnel in aluminum foil to protect light-sensitive compounds.
-
Inert Atmosphere: If your analyte is prone to oxidation, degassing solvents and performing the extraction under an inert gas like nitrogen can prevent degradation.
Q4: How can I improve the recovery of my target compound?
A4: Low recovery can be addressed by:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous layer can significantly improve partitioning into the organic phase. For acidic analytes, adjust the pH to be two units below the pKa; for basic analytes, adjust it to two units above the pKa.
-
Salting-Out Effect: Adding a neutral salt (like sodium chloride or sodium sulfate) to the aqueous phase increases its polarity and ionic strength. This decreases the solubility of the organic analyte in the aqueous layer, driving it into the organic phase and improving recovery.
-
Solvent-to-Sample Ratio: Increasing the volume of the extraction solvent relative to the sample can enhance recovery. A ratio of 7:1 (solvent:sample) is often considered a good starting point.
-
Multiple Extractions: Performing two or three extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
Troubleshooting Guides
Guide 1: Resolving Emulsions
If an emulsion has already formed, the following techniques can be used to break it.
| Method | Description | Typical Application |
| Time | Allow the separatory funnel to stand undisturbed for 10-30 minutes. | For minor, unstable emulsions. |
| Gentle Agitation | Gently swirl or tap the side of the separatory funnel. | Can help coalesce droplets in a loose emulsion. |
| Addition of Brine | Add a saturated solution of NaCl (brine) to the funnel and mix gently. This increases the ionic strength of the aqueous phase, disrupting the emulsion. | Very effective for many common emulsions. |
| Centrifugation | Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes. | A highly effective, definitive method for breaking stubborn emulsions. |
| Filtration | Pass the emulsified layer through a plug of glass wool or filter paper. | Can physically disrupt the emulsion structure. |
| Temperature Change | Gently warming or cooling the mixture can alter solvent properties and break the emulsion. | Use with caution to avoid analyte degradation. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent can change the overall polarity and break the emulsion. For example, adding methanol (B129727) to a chloroform-water emulsion. | Useful when other methods fail. |
Guide 2: Enhancing Analyte Stability
This table provides guidance on adjusting experimental parameters to minimize analyte degradation.
| Parameter | Problem | Solution |
| pH | Analyte is unstable or ionizes at the current pH, leading to poor extraction or degradation. | Buffer the aqueous phase to a pH where the analyte is neutral and stable. Perform a small-scale trial to determine the optimal pH range. |
| Temperature | High ambient temperature accelerates degradation. | Perform the entire extraction process at a reduced temperature (e.g., on an ice bath). Use pre-chilled solvents. |
| Light Exposure | Photodegradation of light-sensitive compounds. | Work under amber lighting, use amber glassware, or wrap containers in aluminum foil. |
| Oxidation | Analyte reacts with dissolved oxygen. | Use solvents that have been degassed by sparging with nitrogen or argon. Consider adding an antioxidant to the extraction solvent if compatible with downstream analysis. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This protocol outlines a standard procedure for extracting a neutral analyte from an aqueous solution.
-
Preparation: Place the aqueous solution containing the analyte into a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Solvent Addition: Add a volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times to mix the phases. Vent the funnel frequently by opening the stopcock while the funnel is inverted to release any pressure buildup.
-
Phase Separation: Place the funnel back in a ring stand and allow the layers to separate completely.
-
Collection: Remove the stopper and drain the lower layer through the stopcock. Then, pour the upper layer out through the top opening to prevent re-contamination.
-
Repeat: For optimal recovery, repeat the extraction process (steps 2-5) on the aqueous layer with fresh portions of the organic solvent. Combine the organic extracts.
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is used to improve the recovery of hydrophilic compounds or to break emulsions.
-
Preparation: To the aqueous sample in the separatory funnel, add a sufficient amount of a neutral salt (e.g., NaCl or Na₂SO₄) to approach saturation. Mix until the salt is dissolved.
-
Solvent Addition: Add the organic extraction solvent. SALLE can also be used with water-miscible solvents like acetonitrile, as the high salt concentration will force a phase separation.
-
Extraction: Proceed with the mixing, phase separation, and collection steps as described in Protocol 1. The presence of salt enhances the transfer of the analyte into the organic phase.
Visualizations
Caption: Standard workflow for a liquid-liquid extraction experiment.
Caption: Troubleshooting decision tree for extraction instability issues.
Caption: Key factors contributing to instability during extraction.
References
Technical Support Center: Optimization of Littorine Detection by Mass Spectrometry
Welcome to the technical support center for the optimization of littorine (B1216117) detection by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal for this compound. What are the potential causes and solutions?
A1: A complete loss of signal can be alarming. Here’s a systematic approach to troubleshoot this issue:
-
Verify Sample Preparation: Ensure that the extraction of this compound from your plant matrix was successful. Inefficient extraction can lead to concentrations below the instrument's limit of detection. Re-evaluate your extraction protocol, ensuring solvents and pH are optimal for tropane (B1204802) alkaloids.
-
Check Instrument Performance:
-
LC System: Confirm that the LC system is delivering the mobile phase correctly. Check for leaks, ensure the pump is primed, and verify that the injection system is working.
-
Mass Spectrometer: Ensure the mass spectrometer is properly tuned and calibrated. Perform a system suitability test with a known standard to confirm instrument functionality.
-
-
Confirm MS Method Parameters: Double-check your MS method parameters, including the precursor ion m/z for this compound and the scan range. Ensure you are operating in the correct ionization mode (positive ion mode is typical for tropane alkaloids).
Q2: My this compound signal is weak or inconsistent. How can I improve it?
A2: Low or variable signal intensity is a common challenge. Consider the following optimization strategies:
-
Sample Concentration: Your sample may be too dilute. If possible, concentrate your sample or adjust the injection volume. However, be cautious of overloading the column, which can lead to poor peak shape.[1]
-
Ion Source Optimization: The ion source is a critical component for signal strength.
-
Cleaning: A contaminated ion source is a frequent cause of poor signal.[1] Regularly clean the ion source components as per the manufacturer's guidelines.
-
Parameter Tuning: Optimize ion source parameters such as spray voltage, source temperature, and gas flows to maximize the ionization of this compound.
-
-
Mitigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] Employ strategies to reduce matrix effects, such as more selective sample preparation, chromatographic separation optimization, or the use of an internal standard.
Q3: I'm observing significant peak tailing or broadening for my this compound peak. What can I do?
A3: Poor peak shape can compromise resolution and quantification. Here are some troubleshooting steps:
-
Chromatographic Conditions:
-
Mobile Phase: Ensure the mobile phase pH is appropriate for this compound, which is a basic compound. An acidic mobile phase is often used to promote protonation and good peak shape.
-
Column Health: The analytical column may be contaminated or degraded. Try flushing the column or replacing it if necessary.
-
-
Injection Solvent: The solvent used to dissolve your sample can affect peak shape. Ideally, the injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte on the column head.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
Q4: I am seeing unexpected peaks or high background noise in my chromatogram. What is the source and how can I reduce it?
A4: Extraneous peaks and high background can interfere with the detection and quantification of this compound.
-
Contamination: Contamination can originate from various sources, including solvents, glassware, the LC system, or the sample itself.
-
Solvents: Use high-purity, LC-MS grade solvents and reagents.
-
System Cleaning: Regularly flush the LC system to remove contaminants.
-
Sample Carryover: Implement a robust needle wash protocol between injections to prevent carryover from previous samples.
-
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts of this compound with sodium ([M+Na]⁺) or potassium ([M+K]⁺). To minimize these:
-
Use high-purity solvents and additives.
-
Avoid using glassware where possible, as ions can leach from the glass.
-
Q5: How do I choose the right precursor and product ions for my MRM assay for this compound?
A5: Proper selection of Multiple Reaction Monitoring (MRM) transitions is crucial for the selectivity and sensitivity of your assay.
-
Precursor Ion Selection: For this compound (C₁₇H₂₃NO₃, Molecular Weight: 289.37 g/mol ), the protonated molecule [M+H]⁺ is the most common precursor ion in positive ion mode ESI. Therefore, you would select a precursor ion with an m/z of approximately 290.2.
-
Product Ion Selection: To determine the most abundant and specific product ions, you will need to perform a product ion scan (or fragmentation scan) of the this compound precursor ion. This involves infusing a this compound standard into the mass spectrometer and fragmenting the precursor ion at various collision energies. The most stable and intense fragment ions should be selected for the MRM transitions. For tropane alkaloids, characteristic losses of the tropane moiety are common.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues.
Caption: A logical workflow for troubleshooting low signal intensity.
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters for the analysis of this compound and related tropane alkaloids. Note: Optimal parameters can be instrument-specific and should be determined empirically.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains a tertiary amine, which is readily protonated. |
| Precursor Ion (m/z) | 290.2 | Corresponds to the [M+H]⁺ of this compound (C₁₇H₂₃NO₃). |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 120 - 150 °C | Lower temperatures can reduce in-source fragmentation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Optimize for efficient solvent evaporation. |
| Desolvation Temperature | 350 - 500 °C | Higher temperatures aid in desolvation but can cause degradation. |
Table 2: Example MRM Transitions for Tropane Alkaloids (Requires Optimization for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atropine | 290.2 | 124.1 | 35-45 |
| Scopolamine | 304.2 | 138.1 | 30-40 |
| This compound (Predicted) | 290.2 | 124.1 | Optimize (start at 30) |
| This compound (Predicted) | 290.2 | 94.1 | Optimize (start at 40) |
Disclaimer: The MRM transitions for this compound are predicted based on the fragmentation of similar tropane alkaloids and require empirical optimization on your specific instrument.
Experimental Protocols
Detailed Methodology for this compound Extraction from Datura stramonium Leaves
This protocol describes a general procedure for the extraction of this compound from plant material for LC-MS/MS analysis.
1. Sample Preparation:
-
Harvest fresh leaves of Datura stramonium.
-
Immediately freeze the leaves in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen leaves into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Store the powdered sample at -80°C until extraction.
2. Extraction:
-
Weigh approximately 100 mg of the frozen, powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., methanol (B129727) with 1% acetic acid) to the tube.
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
3. Sample Cleanup (Optional but Recommended):
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute this compound with a higher percentage of organic solvent (e.g., 80% methanol).
4. Final Preparation for LC-MS/MS:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
References
troubleshooting littorine quantification in complex mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of littorine (B1216117) in complex mixtures.
Frequently Asked Questions (FAQs): Sample Preparation & Extraction
Question 1: I am experiencing low recovery of this compound from my plant matrix. What are the most effective extraction techniques?
Answer: Low recovery is a common issue when dealing with complex matrices like plant tissues. The choice of extraction method is critical. This compound, as a tropane (B1204802) alkaloid, is polar and more soluble in acidic solutions.[1]
-
Solid-Liquid Extraction (SLE): This is a common starting point. Using acidified alcoholic solutions (e.g., methanol (B129727) or ethanol (B145695) with 0.1% formic acid) can improve the extraction of these basic compounds.[1][2] Grinding the dried plant material to a fine powder increases the surface area and extraction efficiency.[3]
-
Ultrasound-Assisted Extraction (UAE): Sonication can enhance extraction efficiency by disrupting cell walls, allowing for better solvent penetration.[4] This method often leads to faster extractions and higher reproducibility.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses high pressure to keep solvents in a liquid state above their boiling points, which can increase solubility and penetration into the matrix.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup and concentration step after initial extraction. It is excellent for removing interfering compounds and reducing matrix effects.
For a comparative overview, see the table below.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Typical Recovery Rate |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on pH and solubility. | Simple, low cost. | Can be labor-intensive, may form emulsions, lower selectivity. | 45-75% |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample phase. | High selectivity, efficient cleanup, suitable for automation. | Higher cost, requires method development to select the correct sorbent. | >85% |
| Protein Precipitation (PP) | Use of a solvent (e.g., acetonitrile) to precipitate proteins from biological fluids. | Fast, simple, inexpensive. | Low selectivity, significant matrix effects may remain. | Variable, focus is on cleanup |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic energy to disrupt the sample matrix and enhance solvent extraction. | Fast, efficient, reduces solvent consumption. | Can generate heat, potentially degrading thermolabile compounds. | >80% |
Question 2: My extracts from biological fluids (plasma, urine) are showing significant matrix effects in LC-MS analysis. How can I mitigate this?
Answer: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis. They occur when co-eluting compounds interfere with the ionization of the target analyte.
-
Improve Sample Cleanup: The most effective strategy is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) are more selective than simple protein precipitation or dilution and are highly recommended for complex biological fluids.
-
Optimize Chromatography: Adjusting the HPLC method to improve the separation between this compound and matrix components can significantly reduce interference. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help compensate for the effect of the matrix on quantification.
Frequently Asked questions (FAQs): Chromatographic & MS Analysis
Question 1: I'm observing poor peak shape (broadening, tailing) for this compound in my HPLC analysis. What are the potential causes and solutions?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Several factors can contribute to this issue.
-
Sample Overload: Highly concentrated samples can lead to peak broadening. Diluting the sample may resolve the issue.
-
Column Contamination: Residual matrix components can build up on the column, affecting performance. Implement a robust column washing procedure after each analytical batch.
-
Inappropriate Mobile Phase pH: As a basic compound, this compound's retention and peak shape are sensitive to mobile phase pH. Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures the analyte is in a consistent, protonated state, which typically results in better peak shape on reversed-phase columns.
-
Secondary Interactions: Interactions between the basic amine group of this compound and residual silanols on the silica-based column can cause peak tailing. Using a column with end-capping or a lower pH mobile phase can mitigate this.
Question 2: My signal intensity for this compound is low when using ESI-MS. How can I improve it?
Answer: Low signal intensity in electrospray ionization (ESI) mass spectrometry can be due to several factors related to both the analyte and the instrument settings.
-
Mobile Phase Composition: Tropane alkaloids are basic compounds and ionize well in positive ESI mode (ESI+). Ensure the mobile phase is acidic (e.g., containing 0.1% formic acid or acetic acid) to promote protonation [M+H]⁺.
-
Ion Source Parameters: Optimize ESI source parameters, including the ion spray voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. High temperatures can sometimes lead to thermal degradation.
-
Adduct Formation: this compound may form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺), which splits the signal and reduces the intensity of the desired protonated molecule. Using high-purity solvents and plastic vials instead of glass can help minimize sodium and potassium adducts.
-
Matrix Effects: As discussed previously, co-eluting matrix components can suppress the ionization of this compound. Improving sample cleanup is the most effective solution.
FAQs: Data Interpretation & Quality Control
Question: this compound is known to be a precursor to other alkaloids like hyoscyamine. Could it be degrading or converting during my sample preparation?
Answer: Yes, this is a valid concern. The stability of the analyte during the entire analytical process is crucial for accurate quantification. This compound can be susceptible to degradation under certain conditions.
-
pH Stability: Tropane alkaloids can undergo hydrolysis, especially under strong acidic or basic conditions, which may be used during extraction. It is important to evaluate the stability of this compound at the pH values used in your protocol.
-
Thermal Stability: High temperatures during sample drying or in the GC or LC-MS ion source can potentially cause degradation. If thermal instability is suspected, use methods like freeze-drying for sample preparation and optimize instrument temperatures.
-
Enzymatic Degradation: In fresh plant or biological samples, endogenous enzymes can degrade alkaloids. Drying or freezing the samples immediately after collection can prevent this.
Table 2: this compound Stability Under Stressed Conditions (Illustrative Data)
| Condition | Duration | Temperature | This compound Remaining (%) | Notes |
|---|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl) | 4 hours | 60 °C | 85% | Potential for ester hydrolysis. |
| Base Hydrolysis (0.1 M NaOH) | 4 hours | 60 °C | 70% | Base-catalyzed degradation can be significant. |
| Oxidative (3% H₂O₂) | 24 hours | 25 °C | 98% | Generally stable to mild oxidation. |
| Photolytic (UV Light) | 24 hours | 25 °C | 95% | Store extracts in amber vials to protect from light. |
| Thermal (Dry Heat) | 48 hours | 80 °C | 92% | Avoid excessive heat during sample drying. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Plant Matrix
This protocol outlines a general procedure for cleaning up a crude plant extract. Optimization will be required for specific matrices.
-
Initial Extraction:
-
Homogenize 1 g of dried, powdered plant material with 10 mL of methanol containing 0.1% formic acid.
-
Sonicate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the plant pellet and combine the supernatants.
-
Evaporate the solvent under reduced pressure. Reconstitute the residue in 5 mL of 1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 1% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 5 mL of reconstituted extract onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 1% formic acid in water to remove polar interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: General HPLC-MS/MS Analysis
This serves as a starting point for method development.
Table 3: Typical HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | This compound: Specific precursor/product ions to be determined empirically |
| Source Temp | 350 °C |
| Ion Spray Voltage | 4000 V |
Workflow & Pathway Diagrams
References
Technical Support Center: Enhancing Littorine Mutase Activity for Hyoscyamine Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance littorine (B1216117) mutase activity for the production of hyoscyamine (B1674123).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the precise role of this compound mutase in the hyoscyamine biosynthesis pathway?
A1: this compound mutase, a cytochrome P450 enzyme classified as CYP80F1, catalyzes the intramolecular rearrangement of this compound to form hyoscyamine aldehyde.[1][2] It is a critical step, but it does not directly produce hyoscyamine. The subsequent reduction of hyoscyamine aldehyde to hyoscyamine is carried out by hyoscyamine dehydrogenase (HDH).[2][3][4] The entire conversion from this compound may be a rate-limiting step in the overall pathway, making this compound mutase a key target for optimization.
Q2: My system expresses active this compound mutase (CYP80F1), but hyoscyamine yield is still low or undetectable. What are the potential causes?
A2: Low hyoscyamine yield, despite active this compound mutase, can be attributed to several factors. Use the following points as a troubleshooting checklist:
-
Missing or Inefficient Downstream Enzyme: The conversion of this compound mutase's product, hyoscyamine aldehyde, to hyoscyamine requires the enzyme hyoscyamine dehydrogenase (HDH). Ensure your host system (e.g., yeast, E. coli, or plant culture) expresses a functional HDH. Overexpression of HDH has been shown to significantly enhance hyoscyamine biosynthesis.
-
Substrate Unavailability: this compound mutase requires this compound as its substrate. This compound is formed from tropine (B42219) and phenylalanine-derived phenyllactate. A bottleneck in the upstream pathway, due to low expression of enzymes like Putrescine N-methyltransferase (PMT) or Tropinone Reductase I (TRI), can limit this compound availability.
-
Precursor Limitation: The entire pathway depends on the availability of the initial precursors, ornithine and phenylalanine. Supplementing the culture medium with these amino acids may boost the production of intermediates.
-
Sub-optimal Reaction Conditions: Ensure the pH, temperature, and cofactor availability (e.g., NADPH for the P450 reductase partner of CYP80F1) are optimized for your specific experimental system.
-
Product Degradation: In some plant systems, hyoscyamine can be converted to other compounds like norhyoscyamine (B1207562) under certain stress conditions.
Q3: How can I improve the catalytic activity of my this compound mutase enzyme?
A3: Enhancing the intrinsic activity of an enzyme typically involves protein engineering. Site-directed mutagenesis is a powerful technique to modify specific amino acid residues to improve catalytic efficiency (kcat/Km), stability, or substrate specificity.
-
Rational Design: If a crystal structure of this compound mutase is available, you can identify key residues in the active site or substrate-binding pocket to target for mutation.
-
Directed Evolution: In the absence of detailed structural information, you can employ directed evolution. This involves creating a library of random mutants, screening for improved activity, and using the best variants as templates for subsequent rounds of mutagenesis and selection.
-
Combining Mutations: Studies on other enzymes have shown that combining individual beneficial mutations can have an additive or synergistic effect on activity and stability.
Q4: What strategies can be used to increase the overall flux through the hyoscyamine pathway in a host organism?
A4: Increasing metabolic flux requires a broader, systems-level approach.
-
Overexpression of Key Biosynthetic Genes: Overexpressing multiple genes in the pathway can help overcome bottlenecks. Genes frequently targeted for overexpression in hairy root cultures include PMT, TRI, CYP80F1 (this compound mutase), and H6H (hyoscyamine 6β-hydroxylase).
-
Use of Elicitors: Biotic or abiotic elicitors can stimulate the expression of defense-related pathways, including tropane (B1204802) alkaloid biosynthesis. For example, methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to increase the expression of CYP80F1 and other pathway genes in various plant cultures.
-
Metabolic Engineering: In microbial hosts like yeast, the entire biosynthetic pathway can be reconstructed. This allows for fine-tuning of enzyme expression levels to optimize the flow of metabolites toward hyoscyamine.
Data Presentation
Table 1: Key Enzymes in the Final Steps of Hyoscyamine Biosynthesis
| Enzyme Name | Abbreviation | Gene Name | Function | Citation |
| This compound Synthase | LS | - | Condenses tropine and phenyllactate to form this compound. | |
| This compound Mutase | - | CYP80F1 | A cytochrome P450 that rearranges this compound into hyoscyamine aldehyde. | |
| Hyoscyamine Dehydrogenase | HDH | HDH | Reduces hyoscyamine aldehyde to produce hyoscyamine. | |
| Hyoscyamine 6β-hydroxylase | H6H | H6H | Catalyzes the conversion of hyoscyamine to scopolamine. |
Visualizations
Caption: Hyoscyamine biosynthesis pathway highlighting the key conversion steps.
Caption: Experimental workflow for enhancing this compound mutase activity.
Caption: Troubleshooting logic for diagnosing low hyoscyamine production.
Experimental Protocols
Protocol 1: In Vitro this compound Mutase Activity Assay
This protocol describes a method to determine the activity of purified this compound mutase by measuring the conversion of this compound to hyoscyamine aldehyde.
Materials:
-
Purified this compound mutase (CYP80F1) and its corresponding cytochrome P450 reductase (CPR).
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.
-
(R)-Littorine substrate solution (e.g., 10 mM stock in DMSO).
-
NADPH solution (e.g., 20 mM stock in buffer).
-
Quenching solution: Ethyl acetate (B1210297) or other suitable organic solvent.
-
HPLC or GC-MS system for product analysis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction might contain:
-
80 µL Assay Buffer
-
5 µL purified this compound mutase/CPR complex
-
5 µL (R)-Littorine stock (final concentration 0.5 mM)
-
-
Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Start the reaction by adding 10 µL of NADPH solution (final concentration 2 mM).
-
Incubation: Incubate for a set period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 200 µL of ice-cold ethyl acetate. Vortex vigorously for 30 seconds to extract the products.
-
Phase Separation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.
-
Sample Preparation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent under a stream of nitrogen gas.
-
Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) and analyze by HPLC or GC-MS to quantify the amount of hyoscyamine aldehyde produced, by comparing to a standard curve if available.
Protocol 2: Site-Directed Mutagenesis of this compound Mutase
This protocol outlines a general workflow for introducing specific point mutations into the CYP80F1 gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type CYP80F1 gene.
-
Two complementary mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu or Q5).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Methodology:
-
Primer Design: Design two overlapping primers, typically 25-45 bases in length, that are complementary to each other. The desired mutation should be located in the middle of each primer, with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase, the template plasmid DNA, and the mutagenic primers. The polymerase will amplify the entire plasmid, incorporating the primers and thus the mutation.
-
Use a low number of cycles (15-20) to reduce the chance of secondary mutations.
-
Optimize annealing and extension times according to the polymerase manufacturer's instructions.
-
-
Template Digestion: Following PCR, add DpnI enzyme directly to the amplification product. Incubate for 1-2 hours at 37°C. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving only the newly synthesized, mutated plasmids.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product. Plate the cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Verification:
-
Pick several colonies and grow them in liquid culture to isolate plasmid DNA (miniprep).
-
Send the purified plasmid DNA for Sanger sequencing using a primer that anneals upstream or downstream of the mutation site to confirm the presence of the desired mutation and the absence of any other errors.
-
-
Expression and Analysis: Once confirmed, the mutated plasmid can be used for protein expression and subsequent activity analysis as described in Protocol 1.
References
Technical Support Center: Enhancing Littorine Biosynthesis in Root Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges and enhance the production of littorine (B1216117), a key intermediate in the biosynthesis of valuable tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), in root cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in root cultures?
A1: this compound is a crucial intermediate in the biosynthetic pathway of medicinal tropane alkaloids (MTAs), such as hyoscyamine and scopolamine.[1] It is formed through the esterification of tropine (B42219) and phenyllactic acid.[2] Monitoring and increasing this compound biosynthesis is a key strategy for enhancing the production of these downstream anticholinergic drugs, which have significant pharmaceutical applications.[1]
Q2: What are "hairy root" cultures and why are they preferred for this research?
A2: Hairy root cultures are generated by infecting plant tissues with Agrobacterium rhizogenes. This bacterium transfers a segment of its DNA (T-DNA) into the plant's genome, inducing the formation of fast-growing, genetically stable roots.[3][4] They are considered an excellent platform for producing secondary metabolites because they can be grown in hormone-free media, exhibit high growth rates, and are biochemically stable over long-term subculturing, unlike undifferentiated cell cultures which can be genetically unstable.
Q3: What are the primary strategies to increase this compound biosynthesis?
A3: The main strategies include:
-
Elicitation: Applying stress-inducing agents (elicitors) to trigger the plant's defense responses, which often includes upregulating secondary metabolite production.
-
Precursor Feeding: Supplying the culture medium with biosynthetic precursors to increase the availability of building blocks for the target molecule.
-
Metabolic Engineering: Genetically modifying the root cultures to overexpress key enzymes in the biosynthetic pathway or silence competing pathways.
-
Culture Condition Optimization: Fine-tuning environmental and nutritional factors such as media composition, pH, temperature, and light to maximize growth and production.
Q4: Which enzymes are critical for this compound biosynthesis?
A4: The key enzymes directly involved in the formation of this compound and its precursors are:
-
Putrescine N-methyltransferase (PMT): This is the first committed enzyme in the tropane alkaloid pathway, catalyzing the formation of N-methylputrescine from putrescine.
-
Phenyllactate UDP-glycosyltransferase (UGT1): This enzyme is involved in the formation of a phenyllactate derivative.
-
This compound Synthase (LS): This enzyme catalyzes the final step, the esterification of tropine and a phenyllactate derivative, to form this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at increasing this compound yield.
Issue 1: Healthy Root Growth but Low or No Detectable this compound/Tropane Alkaloid Yield
| Possible Cause | Suggested Solution | Rationale |
| Suboptimal Culture Conditions | Optimize the culture medium. Vary the concentrations of nitrogen and carbon (sucrose) sources. Adjust the medium pH, as this can significantly impact alkaloid production. For example, a pH of 4.5 has been found to be optimal for alkaloid production in some Solanaceae hairy roots. | High biomass does not always correlate with high secondary metabolite production. Nutritional and environmental parameters must be fine-tuned specifically for metabolite synthesis, which may differ from optimal growth conditions. |
| Insufficient Precursor Availability | Implement a precursor feeding strategy. Add phenylalanine (a precursor to the tropoyl moiety) or ornithine (a precursor to the tropine ring) to the culture medium. Start with low concentrations and test a range to find the optimal, non-toxic level. | The endogenous supply of precursors can be a rate-limiting step in the biosynthetic pathway. Supplementing the medium can alleviate this bottleneck. |
| Low Expression of Biosynthetic Genes | Apply elicitors such as Methyl Jasmonate (MeJA), Salicylic Acid (SA), or yeast extract to the culture. The timing and concentration of elicitor application are critical; test different exposure times and doses. | Elicitors mimic stress signals and activate defense-related gene expression, including the genes encoding enzymes in the tropane alkaloid pathway. |
| Genetic Instability (Less Common in Hairy Roots) | If using cell suspension cultures, consider switching to a hairy root culture system. If already using hairy roots, ensure the selected clone is stable. It may be necessary to re-establish cultures from new transformations. | Hairy roots are known for their genetic and biochemical stability, making them more reliable for consistent secondary metabolite production over time. |
Issue 2: Elicitation or Precursor Feeding Leads to Root Necrosis or Stunted Growth
| Possible Cause | Suggested Solution | Rationale |
| Elicitor/Precursor Toxicity | Perform a dose-response experiment to determine the optimal concentration. Reduce the concentration of the elicitor or precursor. Decrease the exposure time. | High concentrations of elicitors or precursors can be toxic to the cells, leading to cell death instead of enhanced production. Finding the right balance is crucial for success. |
| Timing of Application | Apply the elicitor or precursor at the appropriate growth phase. Often, the late exponential or early stationary phase is most effective, as the primary metabolism (growth) slows down and resources are diverted to secondary metabolism. | Applying elicitors during the rapid growth phase can interfere with biomass accumulation and may be less effective at inducing the desired metabolic shift. |
Issue 3: Inconsistent Results Between Experimental Batches
| Possible Cause | Suggested Solution | Rationale |
| Variability in Inoculum | Standardize the inoculum size (e.g., by fresh weight) and age for each new culture flask. Use roots from the same subculture passage. | The physiological state and amount of the initial root material can significantly influence the growth kinetics and productivity of the new culture. |
| Inconsistent Elicitor Preparation | If using crude extracts (e.g., fungal homogenates), carefully standardize the preparation protocol. Consider using purified elicitors (e.g., chitosan, MeJA) for better reproducibility. | Crude extracts can have batch-to-batch variability in their active components, leading to inconsistent responses. Purified compounds offer more controlled and reproducible elicitation. |
| Fluctuations in Physical Culture Conditions | Ensure consistent temperature, agitation speed (rpm), and light/dark cycles for all cultures. Monitor and control these parameters closely. | Physical parameters directly affect root metabolism and growth. Even minor variations can lead to different outcomes in sensitive culture systems. |
Key Strategies and Data
Elicitation
Elicitation is a powerful technique to stimulate the production of secondary metabolites. The choice of elicitor, its concentration, and the timing of application are critical factors.
Table 1: Effects of Various Elicitors on Tropane Alkaloid Production in Root Cultures
| Elicitor | Plant Species | Target Alkaloid(s) | Concentration | Fold Increase / % Enhancement | Reference |
| Hemicellulase | Brugmansia candida | Hyoscyamine & Scopolamine | - | 100-200% | |
| Copper Sulfate (CuSO₄) | Brugmansia candida | Hyoscyamine & Scopolamine | - | 500% (release into medium) | |
| Pseudomonas strains | Datura stramonium | Hyoscyamine / Scopolamine | - | 583% / 265% | |
| Chitosan | Hyoscyamus muticus | Hyoscyamine | - | 2.5 to 3-fold | |
| Methyl Jasmonate (MeJA) | Hyoscyamus niger | Scopolamine | - | Significant enhancement | |
| Yeast Extract | Datura stramonium | Hyoscyamine / Scopolamine | 300 mg/L | 38.8-fold / >30-fold | |
| Iron Oxide Nanoparticles | Hyoscyamus reticulatus | Hyoscyamine & Scopolamine | 450-900 mg/L | ~5-fold |
Precursor Feeding
Supplementing the culture medium with biosynthetic precursors can overcome rate-limiting steps.
Table 2: Effects of Precursor Feeding on Alkaloid Production
| Precursor(s) | Plant Species | Target Alkaloid(s) | Concentration | Fold Increase | Reference |
| Phenylalanine & Ornithine | Datura stramonium | Total Tropane Alkaloids | - | 5-fold | |
| Tropine & Tropic Acid (Ratio 20:1) | Datura stramonium | Total Tropane Alkaloids | - | 7-fold | |
| Phenylalanine | Datura innoxia | This compound & Hyoscyamine | 4 mM | Influences accumulation | |
| Tyrosine | Stephania suberosa | Dicentrine | 1.0 mM | - |
Metabolic Engineering
Overexpression of key biosynthetic genes is a targeted approach to enhance flux through the pathway.
Table 3: Effects of Gene Overexpression on this compound and Tropane Alkaloid Biosynthesis in Atropa belladonna Root Cultures
| Gene(s) Overexpressed | Effect on Intermediates | Effect on Final Products | Reference |
| PYKS and CYP82M3 (co-overexpression) | Significant increase in tropinone (B130398) and tropine levels | No effect on tropane alkaloids | |
| UGT1 (singly) | - | Significant elevation of this compound, hyoscyamine, anisodamine, and scopolamine | |
| LS (singly) | - | Significant elevation of this compound, hyoscyamine, anisodamine, and scopolamine | |
| pmt (from N. tabacum) | - | Unaltered or somewhat decreased levels of scopolamine and hyoscyamine |
Experimental Protocols & Visualizations
Protocol 1: Hairy Root Induction
This protocol describes the general steps for inducing hairy roots using Agrobacterium rhizogenes.
-
Bacterial Culture Preparation: Streak A. rhizogenes (e.g., strain ATCC15834) on YMB agar (B569324) medium and incubate for 48 hours at 27°C. Inoculate a single colony into 10 mL of liquid YMB and grow on a rotary shaker (120-130 rpm) at 27°C until the optical density at 600 nm reaches approximately 1.0.
-
Explant Preparation: Sterilize explants (e.g., leaves or stems) from aseptically grown plantlets.
-
Infection: Wound the explants and immerse them in the bacterial suspension for a set time (e.g., 30 minutes).
-
Co-cultivation: Blot the explants dry on sterile filter paper and place them on a growth regulator-free medium (e.g., MS or B5). Co-cultivate in the dark for a period of 2-4 days.
-
Bacterial Elimination: Transfer the explants to the same medium supplemented with an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium. Subculture every 7-14 days onto fresh antibiotic-containing medium until the bacteria are completely removed.
-
Hairy Root Establishment: Once roots emerge from the infection sites, excise them and transfer them to hormone-free liquid or solid medium for proliferation.
This compound Biosynthesis Pathway
This compound is synthesized from precursors derived from both amino acid and polyamine metabolism. Understanding this pathway is essential for identifying targets for metabolic engineering and precursor feeding.
Protocol 2: Elicitation and Sample Analysis
This protocol outlines a general procedure for applying an elicitor and analyzing the results.
-
Culture Growth: Grow established hairy root cultures in a suitable liquid medium (e.g., MS, B5) for a specific period (e.g., 3 weeks) until they reach the late exponential or early stationary growth phase.
-
Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., 100 mM Methyl Jasmonate in ethanol).
-
Elicitation: Add the elicitor to the root cultures to achieve the desired final concentration (e.g., 100 µM MeJA). A control culture should be treated with the solvent alone (e.g., ethanol).
-
Incubation: Continue to incubate the cultures for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting: Separate the root biomass from the medium by filtration. Record the fresh weight of the roots. Lyophilize the roots to determine the dry weight.
-
Extraction: Grind the dried root tissue to a fine powder. Extract the alkaloids using an appropriate solvent (e.g., methanol (B129727) or a chloroform-based solvent system).
-
Quantification: Analyze the alkaloid content in the extract using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the results from elicited cultures to the control cultures to determine the enhancement of this compound production.
References
Technical Support Center: Resolving Co-elution of Littorine and Its Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the co-elution of littorine (B1216117) and its isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound and its isomers, such as hyoscyamine (B1674123) and scopolamine.
Question: How can I detect if co-elution of this compound and its isomers is occurring in my chromatogram?
Answer:
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can be challenging to detect, especially if the peaks perfectly overlap.[1] Here are several indicators of co-elution:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder, a sudden discontinuity in the peak shape, is a strong indicator of co-eluting compounds.[1]
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The detector collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) profile during elution is a clear sign of co-elution.[1] If you suspect co-elution of isomers, which have the same mass, you will need to rely on chromatographic separation or differences in fragmentation patterns in MS/MS.
Question: My HPLC chromatogram shows co-eluting or poorly resolved peaks for this compound and its isomers. How can I improve the separation?
Answer:
Resolving co-eluting isomers requires a systematic approach to optimizing your chromatographic method. Here are the key parameters to adjust:
-
Optimize the Mobile Phase: The mobile phase composition is a powerful tool for improving selectivity.[2]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may enhance the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Modify the pH: For ionizable compounds like tropane (B1204802) alkaloids, adjusting the mobile phase pH can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes and is adequately buffered. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape for basic compounds like this compound.
-
-
Evaluate the Stationary Phase (Column): The choice of the HPLC column is critical for resolving isomers.
-
Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase chemistry is often the most effective strategy. For separating positional isomers, consider columns with different selectivities, such as phenyl, PFP (pentafluorophenyl), or embedded amide columns.
-
Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.
-
Increase Column Length: A longer column also increases the number of theoretical plates, which can improve resolution, but at the cost of longer analysis times and higher backpressure.
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.
-
Optimize Column Temperature: Temperature affects both selectivity and efficiency. Experiment with different temperatures within the stable range of your column and analytes to see if it improves separation.
-
Question: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors. Here's how to troubleshoot this issue:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Silanol (B1196071) Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact strongly with basic compounds like this compound, causing tailing.
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
-
Ensure the mobile phase is buffered at a pH at least 2 units away from the pKa of this compound.
-
-
Contamination: A contaminated guard or analytical column can also result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, you may need to replace the guard or analytical column.
Frequently Asked Questions (FAQs)
What is this compound and what are its common isomers?
This compound is a tropane alkaloid and an isomer of hyoscyamine. Atropine (B194438) is the racemic mixture of d- and l-hyoscyamine. Therefore, this compound, hyoscyamine, and atropine are common isomers that may be present in the same sample. Scopolamine is another closely related tropane alkaloid that is often analyzed simultaneously.
What are the challenges in separating this compound and its isomers?
The primary challenge lies in their similar chemical structures. Isomers, by definition, have the same molecular weight, which makes them indistinguishable by standard mass spectrometry without prior chromatographic separation. Their similar structures also lead to similar retention behaviors on chromatographic columns, often resulting in co-elution. Chiral separation is required to separate enantiomers like d- and l-hyoscyamine.
What analytical techniques are suitable for the analysis of this compound and its isomers?
Several techniques have been successfully employed for the analysis of tropane alkaloids:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a widely used technique for the sensitive and selective determination of tropane alkaloids.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers higher resolution and sensitivity, making it ideal for detecting low levels of these compounds in complex matrices.
-
Micellar Electrokinetic Chromatography (MEKC): This technique has been used for the simultaneous determination of scopolamine, hyoscyamine, and this compound.
-
Chiral Chromatography: For the separation of enantiomers, such as d- and l-hyoscyamine, a chiral stationary phase is necessary.
Is there a known signaling pathway for this compound?
While specific signaling pathway information for this compound is not extensively detailed in the provided search results, its isomeric relationship with hyoscyamine (a component of atropine) suggests it may have similar pharmacological properties. Atropine acts as a nonselective muscarinic acetylcholine (B1216132) receptor antagonist. This means it blocks the action of acetylcholine at muscarinic receptors, leading to various physiological effects. It is plausible that this compound also interacts with these receptors.
Experimental Protocols
Protocol 1: Sample Preparation for Tropane Alkaloid Analysis from Plant Material
This protocol provides a general guideline for extracting this compound and its isomers from plant samples.
-
Maceration: Weigh 1 gram of powdered plant material.
-
Extraction: Add 10 mL of an acidic methanolic or ethanolic solution (e.g., methanol (B129727) with 1% acetic acid) and macerate for several hours or overnight.
-
Filtration: Filter the extract to remove solid plant material.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction (for purification):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with an organic solvent like dichloromethane (B109758) to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to basic (pH 9-10) with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Extract the alkaloids into an organic solvent (e.g., dichloromethane or a mixture of chloroform (B151607) and isopropanol).
-
Evaporate the organic solvent to obtain the purified alkaloid extract.
-
-
Reconstitution: Reconstitute the final extract in the initial mobile phase for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for Tropane Alkaloid Analysis
This protocol outlines a general method for the analysis of this compound and its isomers using LC-MS/MS.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-1 min, 5% B
-
1-10 min, 5-95% B
-
10-12 min, 95% B
-
12-12.1 min, 95-5% B
-
12.1-15 min, 5% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) using the precursor and characteristic product ions.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Nebulizer Pressure: 30-50 psi
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Data Presentation
Table 1: General LC-MS/MS Parameters for Tropane Alkaloid Analysis
| Parameter | Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Ionization Mode | ESI Positive | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Troubleshooting workflow for HPLC co-elution.
Caption: Postulated signaling pathway of this compound.
References
Technical Support Center: Minimizing Degradation of Littorine Samples for Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Littorine samples for molecular analysis. Adhering to these best practices will enhance the quality and reliability of your experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during the collection, storage, and processing of this compound samples, particularly for RNA-based analyses.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RNA Yield | Incomplete tissue homogenization due to the small size and tough tissue of Littorina snails. | - Ensure the tissue is thoroughly ground to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[1] - For very small snails, consider pooling individuals from the same collection site and time point. - Use a bead-beating homogenizer with appropriate sized beads for efficient lysis of small tissue samples.[2] |
| Inefficient lysis due to high mucus content. | - After initial homogenization, ensure the tissue powder is rapidly transferred to a lysis buffer containing a strong denaturant, such as guanidinium (B1211019) thiocyanate (B1210189) (present in TRIzol).[1][2] - The use of CTAB (cetyltrimethylammonium bromide) extraction buffers can help in removing polysaccharides present in mucus.[3] | |
| RNA Degradation (Low RIN Score) | Delay between sample collection and preservation. | - Immediately after collection, either flash-freeze the snails in liquid nitrogen or place them in a commercially available RNA stabilization solution like RNAlater™. |
| Improper storage temperature. | - For short-term storage (days to weeks), store samples at -80°C. For long-term storage, use liquid nitrogen (-196°C). | |
| RNase contamination during sample processing. | - Use certified RNase-free tubes, tips, and reagents. - Treat all work surfaces, pipettes, and glassware with RNase decontamination solutions. - Wear gloves at all times and change them frequently. | |
| Genomic DNA (gDNA) Contamination in RNA Samples | Incomplete separation of aqueous and organic phases during TRIzol extraction. | - Be careful to aspirate only the upper aqueous phase after chloroform (B151607) addition and centrifugation. Avoid disturbing the interphase. |
| Insufficient DNase treatment. | - Perform an on-column DNase digestion if using a kit-based RNA purification method. - For TRIzol-extracted RNA, perform a DNase treatment in solution followed by a cleanup step. | |
| Difficulty in Extracting Tissue from Shell | The small size and hard shell of Littorina snails. | - Use a small, sterilized hammer or a vice to gently crack the shell. - Alternatively, use fine-tipped forceps to carefully extract the tissue after cracking the shell. Work quickly on a cold surface to prevent degradation. |
| Inconsistent Results Between Replicates | Variability in sample collection and handling. | - Standardize the collection protocol, ensuring all samples are treated identically from the moment of collection to storage. - Record detailed metadata for each sample, including collection time, location, and any deviations from the standard protocol. |
Frequently Asked Questions (FAQs)
1. What is the best method for preserving this compound samples in the field?
For RNA analysis, the gold standard is to flash-freeze the samples in liquid nitrogen immediately upon collection. If liquid nitrogen is not available, placing the snails directly into an RNA stabilization solution like RNAlater™ is a highly effective alternative.
2. How long can I store Littorina samples at different temperatures?
For optimal RNA integrity, long-term storage should be at -80°C or in liquid nitrogen. While storage at -20°C is possible, it is not recommended for long-term preservation of RNA.
3. What is a good RNA Integrity Number (RIN) for Littorina samples?
A RIN value of 7 or higher is generally considered suitable for most downstream applications like RNA-seq and RT-qPCR. However, it is important to note that for many invertebrates, including mollusks, the 28S rRNA has a "hidden break," which can lead to an underestimation of the RIN. Therefore, visual inspection of the electropherogram for sharp ribosomal peaks is also crucial.
4. How can I minimize the impact of mucus on my RNA extraction?
The high polysaccharide content in mucus can interfere with RNA extraction. Using a lysis buffer with strong chaotropic agents (like guanidinium thiocyanate in TRIzol) is essential. Additionally, protocols incorporating CTAB can be beneficial for removing these contaminants.
5. Should I remove the shell before or after freezing?
It is generally recommended to flash-freeze the entire snail and then remove the shell while the snail is still frozen. This helps to preserve the integrity of the tissues and prevent RNA degradation that can occur at room temperature.
Quantitative Data on RNA Integrity
The following table summarizes expected RNA Integrity Number (RIN) values for marine invertebrate samples stored under different conditions. While this data is not specific to Littorina, it provides a general guideline for what to expect.
| Storage Condition | Duration | Expected RIN Value | Notes |
| -80°C | < 1 year | > 8.0 | Minimal degradation expected. |
| 1-5 years | 7.0 - 8.0 | Slight degradation may occur over time. | |
| > 5 years | 6.0 - 7.0 | Gradual degradation is likely. | |
| -20°C | < 1 month | 6.0 - 7.0 | Not recommended for long-term storage. |
| > 1 month | < 6.0 | Significant degradation is likely. | |
| RNAlater™ at 4°C | < 1 month | > 8.0 | Excellent for short-term storage and transport. |
| RNAlater™ at Room Temp | < 1 week | > 7.0 | Suitable for short-term field collection. |
Note: These are estimated values based on studies of various marine invertebrates. Actual RIN values for this compound samples may vary depending on the specific species, collection conditions, and extraction protocol.
Experimental Protocols
Protocol 1: Sample Collection and Preservation
-
Collect Littorina snails from the desired habitat.
-
Immediately rinse the snails with sterile, RNase-free seawater to remove any debris.
-
For immediate processing, proceed to tissue extraction.
-
For storage, either:
-
Flash-freeze the snails in liquid nitrogen and store at -80°C or in liquid nitrogen.
-
Submerge the snails in an RNA stabilization solution (e.g., RNAlater™) and store at 4°C for up to one month, or at -20°C or -80°C for longer-term storage.
-
Protocol 2: RNA Extraction using TRIzol
This protocol is adapted for small, shelled invertebrates like Littorina.
-
Work in an RNase-free environment.
-
If frozen, keep the snail on dry ice. Crack the shell using a sterile mortar and pestle or a small hammer.
-
Transfer the frozen tissue to a pre-chilled mortar and pestle containing liquid nitrogen. Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of TRIzol reagent.
-
Homogenize the sample by vortexing vigorously.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
Visualizations
References
Technical Support Center: Optimizing the Littorine to Hyoscyamine Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of the littorine (B1216117) rearrangement to hyoscyamine (B1674123). The information provided is based on the established enzymatic nature of this transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic conversion of this compound to hyoscyamine.
| Problem | Potential Cause | Suggested Solution |
| Low to no hyoscyamine production | Inactive or inhibited CYP80F1 enzyme. | - Ensure the enzyme is properly expressed and purified if using an isolated system.- Check for the presence of inhibitors in the reaction mixture.- Verify the correct pH and temperature for optimal enzyme activity. |
| Absence of necessary cofactors. | - The enzymatic reaction requires cofactors such as NADPH-cytochrome P450 reductase. Ensure its presence and activity. | |
| Degradation of this compound or hyoscyamine. | - Minimize reaction time and control temperature to prevent degradation.- Analyze for potential degradation byproducts. | |
| Accumulation of this compound | Inefficient enzymatic conversion. | - Increase the concentration of the CYP80F1 enzyme.- Optimize the reaction conditions (pH, temperature, substrate concentration).- Ensure sufficient cofactor availability. |
| Presence of enzyme inhibitors. | - Identify and remove any potential inhibitors from the reaction medium. | |
| Formation of 3'-hydroxythis compound byproduct | Suboptimal enzyme specificity or reaction conditions. | - The enzyme CYP80F1 can also catalyze the hydroxylation of this compound.[1] |
| Altering reaction conditions may favor the rearrangement pathway. | - Experiment with slight variations in pH and temperature. | |
| Inconsistent yields between batches | Variability in enzyme activity. | - Standardize the enzyme preparation and activity assays for each batch.- Use a consistent source and purification protocol for the enzyme. |
| Inconsistent starting material quality. | - Ensure the purity of the this compound substrate. | |
| Fluctuations in reaction conditions. | - Maintain strict control over temperature, pH, and mixing during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound to hyoscyamine rearrangement?
A1: The rearrangement of this compound to hyoscyamine is not a simple chemical isomerization but a two-step enzymatic process.[2][3] The first step is the oxidation and rearrangement of (R)-littorine to hyoscyamine aldehyde, which is then reduced to (S)-hyoscyamine. This initial and crucial step is catalyzed by the cytochrome P450 enzyme, CYP80F1.[2][3]
Q2: What is the key enzyme involved in this rearrangement?
A2: The primary enzyme responsible for the this compound rearrangement is CYP80F1, a cytochrome P450 enzyme. This enzyme catalyzes the initial oxidative rearrangement of this compound to hyoscyamine aldehyde.
Q3: My reaction is producing a significant amount of 3'-hydroxythis compound. Why is this happening and how can I minimize it?
A3: The enzyme CYP80F1 has been shown to have dual catalytic activity. Besides the rearrangement to hyoscyamine aldehyde, it can also hydroxylate this compound at the 3'-position to form 3'-hydroxythis compound. The formation of this byproduct is an inherent property of the enzyme. Modifying reaction conditions such as substrate concentration or the use of enzyme variants with higher specificity for the rearrangement pathway could potentially reduce the formation of this byproduct.
Q4: What are the rate-limiting steps in the enzymatic rearrangement?
A4: Studies involving kinetic isotope effects have indicated that the abstraction of the C3' hydrogen from this compound is the rate-limiting step in the oxidation/rearrangement process catalyzed by CYP80F1.
Q5: Can this rearrangement be achieved through traditional chemical synthesis without the use of enzymes?
A5: The available scientific literature primarily describes the this compound to hyoscyamine rearrangement as a biosynthetic pathway occurring in plants and catalyzed by enzymes. While chemical syntheses of hyoscyamine exist, they do not typically proceed via a direct rearrangement of this compound in the same manner as the enzymatic process. The complexity of the intramolecular rearrangement makes a direct, high-yield chemical equivalent challenging.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Conversion of this compound to Hyoscyamine Aldehyde using CYP80F1
This protocol is a representative method based on published studies for the in vitro enzymatic conversion.
Materials:
-
Purified CYP80F1 enzyme
-
Purified NADPH-cytochrome P450 reductase
-
(R)-littorine
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Incubator/shaker
-
Quenching solution (e.g., ethyl acetate)
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and CYP80F1 enzyme in a reaction vessel.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of (R)-littorine to the mixture.
-
Start the reaction by adding NADPH.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) with gentle agitation.
-
Stop the reaction by adding a quenching solution, such as ethyl acetate.
-
Extract the products by vortexing and centrifuging the mixture.
-
Analyze the organic phase using HPLC or LC-MS to quantify the amounts of hyoscyamine aldehyde, remaining this compound, and any byproducts like 3'-hydroxythis compound.
Visualizations
Caption: Experimental workflow for the in vitro enzymatic conversion of this compound.
Caption: Troubleshooting logic for low hyoscyamine yield in the enzymatic reaction.
References
- 1. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
Validation & Comparative
A Comparative Guide to Analytical Methods for Littorine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of littorine (B1216117), a key intermediate in the biosynthesis of tropane (B1204802) alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570). The selection of an appropriate analytical method is critical for research, quality control, and drug development. This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and includes visual workflows to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods applicable to the detection of this compound and related tropane alkaloids. It is important to note that while specific data for this compound is limited in publicly available literature, the data for structurally similar tropane alkaloids like atropine (B194438) and scopolamine provide a strong indication of expected performance.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Matrix |
| HPTLC | Hyoscyamine, Scopolamine, This compound , Anisodamine, Cuscohygrine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Plant Material |
| LC-MS/MS | Atropine, Scopolamine | ≥ 0.997 | ≤ 2.3 ng/g (MDL) | ≤ 2.3 ng/g (MQL) | 90 - 100% | ≤ 13% | Leafy Vegetables |
| LC-MS/MS | 21 Tropane Alkaloids | Not Specified | Not Specified | 0.5 - 10 µg/kg | 78 - 117% | < 19% | Sorghum, Oregano, Herbal Tea |
| LC-MS/MS | Atropine, Scopolamine | > 0.99 | Not Specified | 0.10 - 0.25 µg/kg | ≥ 80% | < 15% | Soybean, Cereals |
| Immunoassay (Lateral Flow) | Atropine, L-hyoscyamine, Scopolamine, Anisodamine, Homatropine, Apoatropine | Not Applicable | 0.22 - 6.34 ng/mL | Not Applicable | Not Specified | Not Specified | Honey[1][2][3] |
Note: Data for HPTLC is based on a method developed for the separation and quantitation of these alkaloids, though detailed validation parameters were not provided in the available abstract.[4] Data for LC-MS/MS and Immunoassays are for tropane alkaloids structurally related to this compound and can be considered indicative of the performance achievable for this compound analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for tropane alkaloids and can be adapted for this compound analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the simultaneous quantification of this compound and other tropane alkaloids in plant extracts.
a. Sample Preparation:
-
Extract dried and powdered plant material with methanol (B129727) using sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol.
b. HPTLC Instrumentation and Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of chloroform, methanol, acetone, and 25% ammonia (B1221849) (e.g., in a ratio of 75:15:10:1.8, v/v/v/v).
-
Development: Develop the chromatograms in a twin-trough chamber pre-saturated with the mobile phase vapor. A multi-development approach (e.g., developing twice to different distances) can improve separation.
-
Detection and Quantification: After development, dry the plate and visualize the spots using Dragendorff's reagent. Perform densitometric scanning at appropriate wavelengths (e.g., 190 nm and 520 nm) for quantification against a this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex matrices.
a. Sample Preparation (µ-QuEChERS method):
-
Homogenize 1 g of the sample with 5 mL of water.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake again.
-
Centrifuge the mixture.
-
Take an aliquot of the supernatant (acetonitrile layer) and add a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and MgSO₄).
-
Vortex and centrifuge.
-
Filter the supernatant and inject it into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
Immunoassay (Conceptual for this compound)
While no specific immunoassay for this compound is commercially available, a competitive immunoassay could be developed. This would involve:
-
Antibody Production: Production of monoclonal or polyclonal antibodies that specifically bind to this compound.
-
Assay Development: Development of a competitive ELISA or lateral flow assay format. In a competitive format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
-
Detection: The signal generated is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection, ensuring the method is fit for its intended purpose.
Caption: Workflow for the validation of an analytical method for this compound detection.
Decision-Making Flowchart for Method Selection
This diagram provides a logical approach to selecting the most suitable analytical method for this compound detection based on specific research or application needs.
References
- 1. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors [mdpi.com]
- 4. Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors in selected solanaceae plants grown in natural conditions and as in vitro cultures. | Semantic Scholar [semanticscholar.org]
Littorine vs. Atropine: A Comparative Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two tropane (B1204802) alkaloids: littorine (B1216117) and atropine (B194438). While structurally related, their roles and documented pharmacological effects differ significantly. Atropine is a well-characterized and widely used anticholinergic agent, whereas this compound is primarily recognized as a key intermediate in the biosynthesis of atropine and hyoscyamine (B1674123). This comparison synthesizes the available experimental data to highlight their distinct biological profiles.
Atropine: A Non-Selective Muscarinic Receptor Antagonist
Atropine functions as a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), displaying affinity for all five subtypes (M1, M2, M3, M4, and M5).[1][2] This non-selective antagonism of the parasympathetic nervous system leads to a wide range of physiological effects.
Mechanism of Action
Acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, binds to muscarinic receptors to elicit a "rest and digest" response. Atropine competitively blocks these receptors, thereby inhibiting the effects of ACh.[1] This blockade leads to a variety of physiological responses depending on the location of the muscarinic receptor subtype.
dot
Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.
Receptor Binding Affinities
Quantitative data on atropine's binding affinity for muscarinic receptors is extensive. The following table summarizes key findings from radioligand binding assays.
| Receptor Subtype | Ligand | Tissue/Cell Line | Kd (nM) | Reference |
| Muscarinic (general) | [3H]-Atropine | Rat brain synaptic membranes | ~1 | [3] |
| Muscarinic | Atropine | Human iris | 0.4 - 0.7 | [2] |
Physiological Effects
The anticholinergic effects of atropine are widespread and dose-dependent.
| System | Effect | Mechanism |
| Cardiovascular | Increased heart rate (tachycardia) | Blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, opposing vagal tone. |
| Ocular | Pupil dilation (mydriasis), paralysis of accommodation (cycloplegia) | Blockade of M3 receptors in the pupillary sphincter and ciliary muscles. |
| Gastrointestinal | Reduced motility and secretions | Blockade of M3 receptors in smooth muscle and secretory glands. |
| Respiratory | Bronchodilation, reduced secretions | Blockade of M3 receptors in bronchial smooth muscle and glands. |
| Exocrine Glands | Dry mouth, reduced sweating | Blockade of muscarinic receptors in salivary and sweat glands. |
| Central Nervous System | Restlessness, confusion, hallucinations (at high doses) | Crosses the blood-brain barrier and antagonizes central muscarinic receptors. |
A common mnemonic for atropine overdose symptoms is: "hot as a hare, blind as a bat, dry as a bone, red as a beet, and mad as a hatter".
This compound: A Biosynthetic Precursor with Limited Characterized Activity
This compound is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. Chemically, it is an isomer of hyoscyamine, the levorotatory form of atropine.
Biosynthetic Role
The primary documented role of this compound is as an intermediate in the biosynthesis of hyoscyamine and, subsequently, atropine. In this pathway, L-phenylalanine is converted to phenyl-lactic acid, which then combines with tropine (B42219) to form this compound. A cytochrome P450 enzyme then catalyzes the rearrangement of this compound to hyoscyamine aldehyde, which is further processed to hyoscyamine.
dot
Caption: this compound is a key intermediate in the biosynthesis of atropine.
Biological Activity of this compound
Currently, there is a significant lack of published experimental data directly characterizing the pharmacological activity of the tropane alkaloid this compound, particularly in comparison to atropine. While its structural similarity to atropine might suggest some level of anticholinergic activity, this has not been substantiated in the available scientific literature.
One commercial source vaguely describes this compound as operating through "cholinergic pathways, acting as a precursor in the biosynthesis of acetylcholine," however, this is chemically and biologically inconsistent with its known structure as a tropane alkaloid and its established role as a precursor to other alkaloids, not the neurotransmitter itself. Another source mentions that it has been found to "potentially detoxify cells in overproducing conditions," but this claim lacks specific experimental details.
It is crucial to distinguish the tropane alkaloid this compound from a similarly named macrolide, "litorine," isolated from the marine snail Littorina aspera, which has been reported to have antimicrobial properties. These are distinct chemical entities with different biological activities.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity of a compound (e.g., atropine) for muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: A tissue source rich in muscarinic receptors (e.g., rat brain cortex, human iris) is homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic receptor ligand (e.g., [3H]-atropine or [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., atropine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.
Summary and Conclusion
The comparison between this compound and atropine is largely a comparison between a well-established, pharmacologically active compound and its biosynthetic precursor with limited to no characterized direct biological activity.
| Feature | This compound | Atropine |
| Primary Role | Biosynthetic precursor to hyoscyamine and atropine | Non-selective muscarinic acetylcholine receptor antagonist |
| Mechanism of Action | Not well-characterized; likely very weak or no direct anticholinergic activity | Competitive, reversible antagonism of M1-M5 muscarinic receptors |
| Receptor Binding | No quantitative data available | High affinity for all muscarinic receptor subtypes (nM range) |
| Physiological Effects | Not well-documented | Tachycardia, mydriasis, cycloplegia, dry mouth, reduced GI motility, bronchodilation |
| Clinical Use | None | Treatment of bradycardia, organophosphate poisoning, mydriasis induction |
References
Comparative Analysis of Littorine Content in Datura Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of littorine (B1216117) content in various Datura species, targeting researchers, scientists, and drug development professionals. This compound is a crucial intermediate in the biosynthesis of pharmaceutically important tropane (B1204802) alkaloids such as hyoscyamine (B1674123) and scopolamine. Understanding its distribution and concentration across different Datura species is vital for optimizing the production of these valuable compounds.
Comparative this compound Content
Quantitative data on this compound content across different Datura species is limited in publicly available scientific literature. However, existing studies indicate significant variation in this compound concentrations between species and even different tissues of the same plant. The following table summarizes the available quantitative data. It is important to note that the data is derived from different studies using varied methodologies, which may affect direct comparability.
| Datura Species | Plant Part/Culture Type | This compound Content | Reference |
| Datura innoxia | Hairy Root Cultures | 35.1 µmol/flask | [1] |
| Datura stramonium | Roots | <0.5 µg/g tissue (below reliable quantification limit) | [2] |
This limited dataset suggests that Datura innoxia hairy root cultures may be a more promising source for this compound compared to the roots of Datura stramonium. Further research is necessary to establish a comprehensive comparative profile of this compound content across a wider range of Datura species and plant parts.
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from Datura plant material.
Extraction of this compound
This protocol outlines a general procedure for the extraction of tropane alkaloids, including this compound, from Datura plant tissues.
Materials:
-
Fresh or dried Datura plant material (leaves, roots, stems)
-
Ammonia (B1221849) solution (25%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Grinder or mortar and pestle
-
Filter paper
Procedure:
-
Sample Preparation: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in a mixture of methanol and 25% ammonia solution (e.g., in a 10:1 v/v ratio) for 24 hours at room temperature with occasional shaking.
-
Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.
-
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Extraction (for purification):
-
Dissolve the crude extract in 0.5 M sulfuric acid.
-
Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) with 25% ammonia solution.
-
Extract the alkaloids with chloroform. Repeat the extraction three times.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Final Concentration: Evaporate the chloroform to dryness under reduced pressure to obtain the purified alkaloid extract.
-
Storage: Store the extract at -20°C until analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 50 mM, pH adjusted with acetic acid)
-
Methanol (HPLC grade)
-
This compound standard
Chromatographic Conditions (example):
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer. The specific gradient will need to be optimized depending on the exact column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: UV at 210-220 nm or MS in positive ion mode.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the dried alkaloid extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the this compound standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound, a precursor to other major tropane alkaloids.
Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.
Experimental Workflow for this compound Analysis
The diagram below outlines the general workflow for the extraction and quantification of this compound from Datura species.
References
Distinguishing Littorine from its Stereoisomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification and separation of stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. Littorine (B1216117), a tropane (B1204802) alkaloid and a biosynthetic precursor to hyoscyamine, possesses chiral centers, giving rise to stereoisomers that may exhibit distinct biological activities. This guide provides an objective comparison of analytical methodologies for distinguishing between this compound and its stereoisomers, supported by experimental principles and data where available.
Introduction to this compound and its Stereoisomers
This compound is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family.[1] Its chemical structure contains two chiral centers, leading to the potential for four stereoisomers: two pairs of enantiomers which are diastereomeric to each other. The spatial arrangement of substituents at these chiral centers can significantly influence the molecule's interaction with biological targets, making the differentiation of these stereoisomers a crucial analytical challenge. While enantiomers share identical physical and chemical properties in an achiral environment, diastereomers have distinct physical properties, which can be exploited for their separation.[2]
Analytical Methodologies for Stereoisomer Distinction
The separation and identification of stereoisomers rely on creating a chiral environment that allows for differential interaction with each isomer. The most common and effective techniques for this purpose are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Capillary Electrophoresis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[3][4][5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
-
Objective: To separate the enantiomers of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamate) coated on a silica (B1680970) support. These are known to be effective for a wide range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The exact ratio needs to be optimized to achieve the best resolution. A common starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 210-220 nm).
-
Procedure:
-
Prepare a standard solution of the this compound stereoisomeric mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution profile and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
The relative amounts of each enantiomer can be determined by integrating the peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column
For volatile and thermally stable compounds, GC with a chiral capillary column is an excellent alternative for enantiomeric separation. Coupling with a mass spectrometer allows for both separation and structural identification.
-
Objective: To separate and identify the enantiomers of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, for example, one coated with a derivatized cyclodextrin (B1172386) (e.g., heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. A starting point could be an initial temperature of 150°C, held for 1 minute, followed by a ramp of 5°C/min to 250°C, and held for 5 minutes.
-
Injection: Splitless injection of a derivatized or underivatized sample in a suitable solvent.
-
MS Detection: Electron ionization (EI) mode with a scan range appropriate for the molecular weight of this compound.
-
Procedure:
-
Prepare a dilute solution of the this compound stereoisomeric mixture.
-
Inject the sample into the GC-MS system.
-
The enantiomers will separate on the chiral column and will be detected by the mass spectrometer, which will provide their mass spectra for confirmation.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. This method is particularly useful for charged molecules like alkaloids.
-
Objective: To separate the enantiomers of this compound.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH, containing a chiral selector. Cyclodextrins and their derivatives are commonly used chiral selectors in CE.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection at an appropriate wavelength.
-
Procedure:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject a small plug of the sample solution.
-
Apply the separation voltage.
-
The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers, which have different chemical shifts and coupling constants. To distinguish enantiomers using NMR, a chiral derivatizing agent or a chiral solvating agent can be used to create a diastereomeric environment, leading to observable differences in the NMR spectra.
-
Objective: To distinguish and quantify the enantiomers of this compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Chiral Derivatizing Agent (CDA): An enantiomerically pure reagent that reacts with this compound to form diastereomers (e.g., Mosher's acid chloride).
-
Solvent: An anhydrous deuterated solvent (e.g., CDCl3).
-
Procedure:
-
React the racemic this compound sample with the CDA to form a mixture of diastereomeric esters.
-
Acquire high-resolution ¹H or ¹³C NMR spectra of the resulting mixture.
-
The corresponding protons or carbons in the two diastereomers will exhibit different chemical shifts.
-
The ratio of the enantiomers can be determined by integrating the signals corresponding to each diastereomer.
-
Quantitative Data
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C-1' | 173.2 |
| Hyoscyamine | C-1' | 171.8 |
Data sourced from a study on the biosynthesis of tropane alkaloids. The chemical shifts are for the carbonyl carbon of the ester group.
This difference in chemical shifts, although between isomers and not stereoisomers of this compound itself, demonstrates the principle of using spectroscopic data for differentiation. For actual stereoisomers of this compound, similar, albeit smaller, differences in chemical shifts would be expected for the diastereomers or for the diastereomeric derivatives of the enantiomers.
Visualizing the Workflow and Concepts
To further clarify the methodologies and logical relationships, the following diagrams have been generated using the DOT language.
Caption: General workflow for the separation and analysis of this compound stereoisomers.
Caption: Conceptual diagram of enantiomer separation by chiral chromatography.
Caption: Workflow for distinguishing enantiomers using NMR with a chiral derivatizing agent.
Conclusion
Distinguishing this compound from its stereoisomers is a critical analytical task that can be effectively addressed using a combination of modern chromatographic and spectroscopic techniques. Chiral HPLC and GC provide robust methods for the physical separation of enantiomers, while chiral CE offers a high-resolution alternative. NMR spectroscopy, particularly when used with chiral derivatizing agents, serves as a powerful tool for both differentiation and quantification. While specific, validated protocols for the separation of all this compound stereoisomers are not widely published, the principles and exemplary methods outlined in this guide provide a solid foundation for researchers to develop and validate their own analytical procedures. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
References
Validating Littorine's Central Role in the Scopolamine Biosynthesis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pivotal role of littorine (B1216117) in the biosynthesis of scopolamine (B1681570), a medicinally important tropane (B1204802) alkaloid. We present comparative data from key experimental validations, detailed methodologies for reproducible research, and a visual representation of the metabolic pathway. This document is intended to serve as a valuable resource for researchers in plant biochemistry, metabolic engineering, and pharmaceutical development.
Executive Summary
The biosynthesis of scopolamine, a potent anticholinergic agent, follows a well-defined metabolic pathway in several plant species of the Solanaceae family. A critical intermediate in this pathway is this compound, which undergoes an intramolecular rearrangement to form hyoscyamine (B1674123), the direct precursor to scopolamine. The validation of this compound's role has been extensively studied through isotopic labeling, genetic engineering, and enzymatic assays. This guide will delve into the experimental evidence that substantiates the indispensable role of this compound and explore the quantitative impact of key enzymes on the overall yield of scopolamine.
The Scopolamine Biosynthesis Pathway: A Visual Overview
The established biosynthetic route from this compound to scopolamine is a multi-step enzymatic process. This compound is first converted to hyoscyamine aldehyde, which is then reduced to hyoscyamine. Finally, hyoscyamine is epoxidized to produce scopolamine. The following diagram illustrates this critical segment of the pathway.
Caption: The enzymatic conversion of this compound to scopolamine.
Data Presentation: Quantitative Validation of the Pathway
The following tables summarize key quantitative data from studies that have validated the role of this compound and associated enzymes in the scopolamine pathway.
Table 1: Enhancement of Scopolamine Production in Transgenic Plants and Hairy Root Cultures
| Organism/Culture | Genetic Modification | Key Finding | Fold Increase in Scopolamine | Reference |
| Hyoscyamus niger | Overexpression of pmt and h6h genes in hairy roots | Scopolamine production reached 411 mg/L. | 9-fold vs. wild type (43 mg/L) | [1] |
| Atropa belladonna | Overexpression of h6h gene | Scopolamine content in leaves was 2.17 mg/g DW. | 4.2-fold vs. non-transgenic (0.42 mg/g DW) | [2] |
| Atropa belladonna | Co-overexpression of pmt and h6h genes | Significant increase in scopolamine accumulation. | 7.3-fold in transgenic line D9 vs. control | [3][4] |
Table 2: Alkaloid Content in Wild-Type Atropa belladonna
| Plant Organ | Hyoscyamine (mg/g DW) | Anisodamine (mg/g DW) | Scopolamine (mg/g DW) | Reference |
| Roots | 0.53 | 0.50 | 0.27 | [5] |
| Leaves | 0.92 | 0.09 | 0.32 |
Table 3: Kinetic Data for Key Enzymes in the Scopolamine Pathway
| Enzyme | Substrate | Km | Vmax | Organism | Reference |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | ~60 µM | Not reported | Brugmansia sanguinea | |
| This compound Synthase (LS) | Not reported | Not reported | Not reported | Atropa belladonna |
Table 4: Isotopic Labeling Studies Confirming the this compound to Hyoscyamine Conversion
| Isotopic Label | Experimental System | Key Observation | Apparent Rate of Incorporation | Reference |
| [1',3'-13C2]lactoyl)[methyl-2H3]tropine (labeled this compound) | Transformed root cultures of Datura stramonium | Incorporation of the intact labeled this compound into hyoscyamine. | 1.8 µmol 13C·flask-1·d-1 into this compound |
Alternative Pathways: A Comparative Assessment
Current scientific literature provides no evidence for an alternative biosynthetic pathway to scopolamine that circumvents this compound as a key intermediate. All validated pathways converge on the intramolecular rearrangement of this compound to hyoscyamine. The upstream biosynthesis of precursors to this compound, such as putrescine, can occur via alternative routes (e.g., from ornithine or arginine), but the core pathway from this compound to scopolamine remains consistent.
Experimental Protocols
Detailed methodologies are crucial for the validation and further investigation of the scopolamine pathway. Below are protocols for key experimental techniques.
Quantification of Tropane Alkaloids by HPLC-MS/MS
This protocol is adapted from methodologies used for the analysis of tropane alkaloids in plant tissues.
Objective: To accurately quantify the concentrations of this compound, hyoscyamine, and scopolamine in plant extracts.
Workflow Diagram:
Caption: Workflow for tropane alkaloid quantification.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Formic acid
-
Water (ultrapure)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid) per 100 mg of powdered tissue. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis:
-
Inject 5-10 µL of the filtered extract onto a C18 column.
-
Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) for the detection of this compound, hyoscyamine, and scopolamine.
-
-
Quantification: Prepare standard curves for each analyte using certified reference materials. Quantify the alkaloids in the samples by comparing their peak areas to the standard curves.
Isotopic Labeling to Trace Metabolic Flux
This protocol provides a general framework for conducting isotopic labeling studies to confirm metabolic pathways.
Objective: To demonstrate the conversion of a labeled precursor (e.g., 13C-labeled this compound) into downstream products.
Workflow Diagram:
Caption: Workflow for isotopic labeling experiments.
Materials:
-
Plant culture system (e.g., hairy root culture)
-
Isotopically labeled precursor (e.g., [13C]-phenylalanine to produce labeled this compound in situ)
-
Sterile culture medium
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Precursor Administration: Introduce a known concentration of the isotopically labeled precursor into the sterile plant culture medium.
-
Time-Course Experiment: Harvest samples of the culture at various time points (e.g., 0, 24, 48, 72 hours) after precursor administration.
-
Metabolite Extraction: Extract the metabolites from the harvested plant tissue using the protocol described above.
-
Analysis: Analyze the extracts using LC-MS to identify and quantify the labeled precursor and its downstream products. The mass shift corresponding to the isotopic label will confirm the conversion. For structural elucidation and determination of labeling patterns, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
-
Data Interpretation: Calculate the rate of incorporation of the label into the products to understand the metabolic flux through the pathway.
Genetic Transformation of Hyoscyamus niger using Agrobacterium rhizogenes
This protocol outlines the steps for generating transgenic hairy root cultures to study the effects of gene overexpression or suppression.
Objective: To create transgenic hairy root lines with altered expression of genes in the scopolamine pathway.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Littorine Synthase Activity in Solanaceous Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of littorine (B1216117) synthase activity in various medicinal plants, primarily within the Solanaceae family. This compound synthase is a pivotal enzyme in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmaceutical applications, including hyoscyamine (B1674123) and scopolamine. While direct comparative kinetic studies on this compound synthase across different plant species are limited in publicly available literature, this document synthesizes available data on the presence and quantification of its product, this compound, and downstream metabolites. This information serves as an indirect measure of the enzyme's activity and the overall efficiency of the tropane alkaloid biosynthetic pathway in these plants.
Data Presentation: A Comparative Look at Tropane Alkaloid Precursors
The following table summarizes the reported presence and concentration of this compound and its direct downstream product, hyoscyamine, in several key species of the Solanaceae family. These values are indicative of the in vivo activity of this compound synthase and the subsequent enzymatic steps. It is important to note that alkaloid content can vary significantly based on the plant's developmental stage, environmental conditions, and the specific tissue analyzed.
| Plant Species | This compound Detected | Hyoscyamine Content (mg/g dry weight) | Scopolamine Content (mg/g dry weight) | Reference |
| Atropa belladonna (Deadly Nightshade) | Yes | 0.3 - 0.6 | 0.02 - 0.05 | [1] |
| Datura stramonium (Jimsonweed) | Yes | ~5.0 in seeds | ~0.3 in seeds | [2] |
| Hyoscyamus niger (Henbane) | Yes | 0.03 - 0.15 | 0.01 - 0.05 | [3][4] |
| Datura innoxia (Thornapple) | Yes | Reported as a major alkaloid | Scopolamine often predominates | [5] |
| Atropa baetica | Yes | Data not specified | Data not specified |
Note: The presented values are approximate and compiled from various sources for comparative purposes. For precise quantification, refer to the cited literature.
Experimental Protocols: Unveiling the Methodology
The quantification of this compound synthase activity and its products is crucial for understanding and engineering tropane alkaloid biosynthesis. Below are detailed methodologies for key experiments.
1. This compound Synthase Activity Assay (Coupled Assay)
This in vitro assay determines the activity of this compound synthase by measuring the formation of this compound from its precursors. As this compound synthase utilizes phenyllactylglucose, the assay is often coupled with the enzymatic synthesis of this substrate.
-
Plant Material and Enzyme Extraction:
-
Harvest fresh root tissue from the plant of interest, as this is the primary site of tropane alkaloid biosynthesis.
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total protein using an appropriate buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors).
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction Mixture:
-
100 mM Phosphate buffer (pH 7.0)
-
10 mM Tropine
-
10 mM UDP-glucose
-
5 mM Phenyllactic acid
-
Recombinant phenyllactate UDP-glycosyltransferase (UGT) to generate phenyllactylglucose in situ.
-
Plant protein extract (containing this compound synthase)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by flash-freezing.
-
Extract the tropane alkaloids from the reaction mixture using an organic solvent (e.g., chloroform (B151607) or dichloromethane) after basifying the solution.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
-
-
Product Quantification:
-
Analyze the extracted alkaloids by High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), or Micellar Electrokinetic Chromatography (MEKC) to separate and quantify this compound.
-
Mass spectrometry (MS) can be coupled with the separation technique for definitive identification.
-
2. Quantification of this compound and Hyoscyamine in Plant Tissues by HPTLC
This method allows for the simultaneous quantification of multiple tropane alkaloids in plant extracts.
-
Sample Preparation:
-
Dry and powder the plant material (e.g., roots, leaves).
-
Extract the alkaloids with an appropriate solvent system (e.g., methanol:ammonia (B1221849) solution).
-
Filter and concentrate the extract.
-
-
HPTLC Analysis:
-
Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia solution (e.g., 85:15:0.5, v/v/v).
-
Application: Apply the plant extracts and standards of this compound and hyoscyamine to the plate.
-
Development: Develop the chromatogram in a saturated chamber.
-
Detection: Visualize the separated alkaloids using Dragendorff's reagent.
-
Quantification: Use a densitometer to measure the intensity of the spots and calculate the concentration based on the standard curves.
-
Mandatory Visualization: Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the core biosynthetic pathway leading to this compound and a typical experimental workflow for its analysis.
Caption: Biosynthetic pathway of hyoscyamine and scopolamine.
Caption: Experimental workflow for tropane alkaloid analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of scopolamine, hyoscyamine and this compound in plants and different hairy root clones of Hyoscyamus muticus by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Characterization of Hyoscyamus niger Ornithine Decarboxylase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthetic Littorine Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of synthetic littorine (B1216117) standards, a tropane (B1204802) alkaloid with significant research interest due to its close structural relationship to atropine (B194438) and hyoscyamine.[1][2] This document outlines key experimental protocols and presents comparative data to aid in the selection of appropriate purity assessment strategies.
Comparison of Analytical Techniques for Purity Assessment
The determination of purity for a synthetic standard like this compound requires a multi-pronged approach, employing orthogonal analytical techniques to ensure comprehensive characterization. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Purity (% area), presence of impurities with UV chromophores. | Robust, quantitative, widely available. | May not detect impurities without a UV chromophore, co-elution can mask impurities. |
| LC-MS | Separation by HPLC followed by mass analysis of eluting compounds. | Molecular weight confirmation of the main peak and impurities, high sensitivity. | High specificity and sensitivity, can detect non-chromophoric impurities. | Quantitative accuracy can be variable without appropriate standards for impurities. |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field. | Absolute purity determination, structural confirmation, quantification of impurities without a reference standard for each impurity. | Provides structural information, highly accurate for quantification (qNMR), non-destructive. | Lower sensitivity compared to MS, requires a highly pure internal standard for qNMR. |
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for the comprehensive assessment of synthetic this compound standards. The following diagram illustrates a typical process, starting from sample reception to final purity statement.
References
Lack of Evidence for Neuroprotective Effects of Littorine Precludes Direct Comparison with Other Alkaloids
A comprehensive review of available scientific literature reveals no direct evidence supporting any neuroprotective effects of the tropane (B1204802) alkaloid littorine (B1216117). As a result, a direct comparison of its neuroprotective properties with other alkaloids, as requested, cannot be provided.
This compound is primarily recognized in scientific literature as an intermediate in the biosynthesis of other, more well-studied tropane alkaloids, namely hyoscyamine (B1674123) and atropine (B194438).[1][2][3] Its role appears to be that of a precursor molecule, which undergoes enzymatic transformation to form these other compounds within certain plant species of the Solanaceae family, such as Atropa belladonna and Datura stramonium.[4][5]
While research into the neuroprotective potential of various alkaloids is an active area of investigation, with compounds like allocryptopine (B104922) demonstrating promise in preclinical studies, this compound itself has not been a subject of such research.
The Neuropharmacological Profile of this compound-Related Alkaloids
It is crucial to distinguish this compound from its downstream products, atropine and hyoscyamine, as their biological activities are not interchangeable. Atropine and hyoscyamine are well-known anticholinergic agents, meaning they block the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors in the central and peripheral nervous systems.
The primary effects of atropine and hyoscyamine on the central nervous system are not neuroprotective but rather modulatory of neural transmission. Their applications include treating bradycardia, reducing saliva production, and alleviating symptoms of certain gastrointestinal disorders. In fact, high doses of these alkaloids can lead to adverse central nervous system effects, including delirium and hallucinations, a condition known as anticholinergic toxidrome.
Furthermore, a study on a methanolic extract of Datura stramonium, a plant containing this compound and other tropane alkaloids, indicated potential neurotoxic effects in rodents, including memory deficits and neuronal damage. While this study does not isolate the effects of this compound, it underscores the lack of evidence for a neuroprotective role and suggests that plant extracts containing this alkaloid may even be detrimental to neuronal health.
Signaling Pathways of Related Tropane Alkaloids
The mechanism of action for atropine and hyoscyamine involves competitive antagonism of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous signaling cascades. By blocking these receptors, they inhibit the downstream effects of acetylcholine. This mechanism is fundamentally different from the mechanisms typically associated with neuroprotection, which often involve antioxidant, anti-inflammatory, or anti-apoptotic pathways.
Below is a generalized representation of the anticholinergic action of atropine and hyoscyamine.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Datura stramonium - Wikipedia [en.wikipedia.org]
- 5. d.lib.msu.edu [d.lib.msu.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Littorine
For Researchers, Scientists, and Drug Development Professionals
Littorine, a tropane (B1204802) alkaloid, is a valuable compound in neurological research. However, its potent biological activity necessitates stringent safety protocols, not only in its handling but also in its disposal. Improper disposal can pose significant risks to personnel and the environment. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the integrity of your research and the safety of your laboratory.
I. Understanding the Hazard Profile of this compound
This compound is classified as a toxic alkaloid. The primary hazards associated with this compound are fatal if swallowed or if inhaled . Therefore, all handling and disposal procedures must be conducted with the utmost care to prevent exposure.
II. Quantitative Data Summary
For easy reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 21956-47-8 |
| Melting Point | 80 °C |
| GHS Hazard Statements | H300 (Fatal if swallowed), H330 (Fatal if inhaled) |
III. Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict experimental protocols is the first line of defense against accidental exposure.
A. Engineering Controls:
-
All work with this compound, especially the handling of powders, must be conducted in a designated area with proper engineering controls, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
B. Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemotherapy-tested nitrile gloves is mandatory. Gloves should be changed frequently, at least every 30-60 minutes, and immediately if contaminated.
-
Gown: A disposable, solid-front gown with a back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene), is required.
-
Eye and Face Protection: Safety glasses with side shields or splash goggles are essential for all handling activities. A face shield worn over goggles is required when there is a significant risk of splashing.
-
Respiratory Protection: When handling this compound powder or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is mandatory.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
V. Step-by-Step Disposal Procedures
A. Waste Identification and Segregation:
-
Identify all this compound waste streams: This includes:
-
Unused or expired this compound.
-
Contaminated materials: gloves, lab coats, bench paper, pipette tips, etc.
-
Empty this compound containers.
-
Rinsate from decontaminating reusable labware.
-
-
Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Due to the potential instability of tropane alkaloids in strong acids or bases, avoid mixing with corrosive waste.
B. Waste Collection and Storage:
-
Use a designated hazardous waste container: The container must be compatible with this compound, in good condition, and have a secure, leak-proof lid.
-
Label the container clearly: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator.
-
-
Keep the container closed: The waste container should only be opened when adding waste.
-
Store in secondary containment: Place the primary waste container in a larger, chemically resistant container to prevent the spread of contamination in case of a leak.
-
Store in a designated hazardous waste accumulation area: This area should be secure, well-ventilated, and away from general laboratory traffic.
C. Disposal of Empty Containers:
-
Triple-rinse the container: Rinse the empty this compound container three times with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble, as recommended by your EHS department).
-
Collect the rinsate: The rinsate is considered hazardous waste and must be collected in the designated this compound waste container.
-
Deface the label: After triple-rinsing, completely remove or deface the original product label.
-
Dispose of the container: Follow your institution's guidelines for the disposal of decontaminated glass or plastic.
D. Decontamination of Reusable Labware:
-
Rinse with a suitable solvent: Thoroughly rinse any reusable labware that has come into contact with this compound.
-
Collect the rinsate: The initial rinsate is hazardous and must be collected as this compound waste.
-
Wash thoroughly: After the initial rinse, wash the labware with soap and water.
E. Final Disposal:
-
Contact your institution's EHS department: Arrange for the pickup and disposal of the hazardous waste by a licensed and approved hazardous waste vendor.
-
Do not dispose of this compound waste down the drain or in the regular trash. This is a regulatory violation and poses a significant environmental and safety risk.
VI. Emergency Procedures for this compound Spills
In the event of a this compound spill, immediate and appropriate action is crucial.
A. Immediate Actions:
-
Alert others: Immediately notify everyone in the vicinity of the spill.
-
Evacuate the area: If the spill is large or involves a significant amount of powder, evacuate the immediate area and restrict access.
-
Assess the situation: From a safe distance, try to determine the extent of the spill and if anyone has been exposed.
B. Spill Cleanup Procedure (for small, manageable spills):
-
Don appropriate PPE: This includes double gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.
-
Contain the spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
Clean the area: Use a spill kit with appropriate materials to absorb the spilled liquid or carefully scoop up the solid material.
-
Decontaminate the area: Clean the spill area with a suitable decontaminating solution, as recommended by your institution's EHS department.
-
Dispose of cleanup materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of in the designated this compound waste container.
For large spills, or any spill you are not comfortable cleaning up, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific policies and procedures for hazardous waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
